Amitriptyline Hydrochloride
Description
This compound is the hydrochloride salt of the tricyclic dibenzocycloheptadiene amitriptyline with antidepressant and antinociceptive activities. Amitriptyline inhibits the re-uptake of norepinephrine and serotonin by the presynaptic neuronal membrane in the central nervous system (CNS), thereby increasing the synaptic concentration of norepinephrine and serotonin. Due to constant stimulation to these receptors, amitriptyline may produce a downregulation of adrenergic and serotonin receptors, which may contribute to the antidepressant activity. In the CNS the antinociceptive activity of this agent may involve high affinity binding to and inhibition of N-methyl-D-aspartate (NMDA) receptors and/or the enhancement of the action of serotonin at the spinal terminals of an opioid-mediated intrinsic analgesia system.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1961 and is indicated for major depressive disorder and has 3 investigational indications. This drug has a black box warning from the FDA.
This compound is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, amitriptyline does not affect mood or arousal, but may cause sedation. In depressed individuals, amitriptyline exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as amitriptyline, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline. TCAs also down-regulate cerebral cortical β -adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine-H1 receptors, α 1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Amitriptyline may be used to treat depression, chronic pain (unlabeled use), irritable bowel syndrome (unlabeled use), diabetic neuropathy (unlabeled use), post-traumatic stress disorder (unlabeled use), and for migraine prophylaxis (unlabeled use).
See also: Amitriptyline (has active moiety); this compound; perphenazine (component of); this compound; Chlordiazepoxide (component of).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRPLNVJVHZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-48-6 (Parent) | |
| Record name | Amitriptyline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9033187 | |
| Record name | Amitriptyline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9033187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
549-18-8 | |
| Record name | Amitriptyline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amitriptyline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amitriptyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amitriptyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amitriptyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amitriptyline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9033187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amitriptyline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMITRIPTYLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26LUD4JO9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Impurity Profiling of Amitriptyline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for amitriptyline hydrochloride, a widely used tricyclic antidepressant. It further details the common impurities encountered during synthesis and degradation, along with the analytical methodologies crucial for their identification and control. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of this important pharmaceutical agent.
Introduction to this compound
This compound is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA) and analgesic.[1] It is primarily used to treat major depressive disorder and various pain syndromes, including neuropathic pain and migraines.[2] Amitriptyline functions by inhibiting the reuptake of norepinephrine and serotonin at nerve terminals, thereby potentiating the activity of these neurotransmitters.[1][2] Given its therapeutic importance, ensuring the purity and quality of the final drug product is paramount. This requires a thorough understanding of its synthesis and the potential for process-related and degradation impurities.
Synthesis Pathway of this compound
The chemical synthesis of amitriptyline is a multi-step process that requires careful control of reaction conditions to ensure a high-quality product.[3] The most common synthetic route involves the reaction of dibenzosuberone with a Grignard reagent, followed by dehydration.
A primary pathway for preparing amitriptyline involves reacting dibenzosuberone with 3-(dimethylamino)propylmagnesium chloride. The resulting intermediate alcohol is then heated with hydrochloric acid to eliminate water, forming the exocyclic double bond of the amitriptyline molecule.[2]
Another described synthesis begins with the condensation of 3-dimethylaminopropyl chloride with 10,11-dihydro-5H-dibenzo[a,d]cycloheptene in the presence of a base like sodium hydroxide.[3] This forms an important intermediate, N,N-dimethyl-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propan-1-amine.[3]
The following diagram illustrates a common synthesis pathway:
References
An In-depth Technical Guide to the Chemical Structure and Lipophilicity of Amitriptyline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and lipophilicity of amitriptyline hydrochloride, a widely prescribed tricyclic antidepressant. The following sections detail its structural characteristics, physicochemical properties, and the experimental methodologies used to determine its lipophilicity.
Chemical Structure of this compound
This compound is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA).[1][2] Its structure consists of a three-ring system with an alkyl amine substituent on the central ring.[1]
IUPAC Name: 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine hydrochloride[1][3]
Molecular Formula: C₂₀H₂₄ClN[1][4][5][6]
Molecular Weight: 313.86 g/mol [1][6]
The chemical structure of this compound is presented below:
Lipophilicity of this compound
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
The following table summarizes the quantitative data on the lipophilicity of amitriptyline.
| Parameter | Value | Method | Reference |
| LogP | 4.92 | Calculated | --INVALID-LINK--, --INVALID-LINK-- |
| LogD at pH 7.4 | 3.0 | Experimental | --INVALID-LINK-- |
Experimental Protocols for Lipophilicity Determination
The lipophilicity of a compound can be determined through various experimental methods. The most common are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) and is recommended by the Organisation for Economic Co-operation and Development (OECD).[7]
Methodology:
-
Preparation of Phases: n-Octanol (the non-polar phase) and a buffered aqueous solution at a specific pH (e.g., pH 7.4 to determine LogD) are mutually saturated by shaking them together for 24 hours, followed by a separation period.[8][9]
-
Dissolution of Compound: A precisely weighed amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached. This ensures that the compound has distributed between the two immiscible liquids according to its lipophilicity.[7]
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to achieve a clear separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]
-
Calculation of LogP/LogD: The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The logarithm of this value gives the LogP or LogD.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used indirect method for estimating lipophilicity.[7][10] It is faster and requires less sample than the shake-flask method.[10][11]
Methodology:
-
System Setup: An HPLC system equipped with a reversed-phase column (e.g., C8 or C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[7][12]
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. The retention time (t_R_) and the dead time (t_0_) are measured for each standard.
-
Calculation of Capacity Factor (k): The capacity factor for each standard is calculated using the formula: k = (t_R_ - t_0_) / t_0_.
-
Standard Curve Generation: The logarithm of the capacity factor (log k) for the standards is plotted against their known LogP values to generate a calibration curve.[10]
-
Sample Analysis: this compound is injected into the HPLC system under the same conditions, and its retention time is measured to calculate its log k value.
-
LogP Determination: The LogP of amitriptyline is then determined by interpolating its log k value on the calibration curve.
Visualizations
Relationship between Chemical Structure and Lipophilicity
The lipophilicity of amitriptyline is primarily attributed to its tricyclic ring system and the hydrocarbon chain of the propylamino group. The tertiary amine is ionizable, making its lipophilicity pH-dependent.
Caption: Structure-Lipophilicity of Amitriptyline.
Signaling Pathways Modulated by Amitriptyline
Amitriptyline's therapeutic and adverse effects are mediated through its interaction with various signaling pathways. Notably, it has been shown to inhibit the MAPK/ERK and PI3K-Akt signaling pathways.[13][14][15]
Caption: Amitriptyline's Impact on Signaling Pathways.
Experimental Workflow for Lipophilicity Determination
The following diagram illustrates the general workflow for determining the lipophilicity of a compound using both the shake-flask and RP-HPLC methods.
Caption: Lipophilicity Determination Workflow.
References
- 1. This compound | 549-18-8 [chemicalbook.com]
- 2. 安全验证 [file.glpbio.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C20H24ClN | CID 11065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. allmpus.com [allmpus.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
- 13. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tricyclic antidepressant amitriptyline inhibits autophagic flux and prevents tube formation in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Examination and characterisation of the effect of amitriptyline therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Amitriptyline Hydrochloride in In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the neuroprotective effects of amitriptyline hydrochloride. The protocols and data presented are collated from multiple research studies and are intended to serve as a guide for researchers in the field of neuropharmacology and drug discovery.
Introduction
Amitriptyline, a tricyclic antidepressant, has demonstrated significant neurotrophic and neuroprotective properties beyond its well-known effects on monoamine reuptake. In vitro studies are crucial for elucidating the molecular mechanisms underlying these protective effects against various neurotoxic insults. This document outlines key in vitro models and experimental protocols to assess the neuroprotective potential of this compound. The primary mechanisms of action investigated include the inhibition of apoptosis, activation of neurotrophic factor signaling pathways, and modulation of gene expression related to cell survival.
Data Presentation
The following tables summarize quantitative data from various in vitro studies on the neuroprotective effects of amitriptyline.
Table 1: Effects of Amitriptyline on Cell Viability and Apoptosis
| Cell Line/Primary Culture | Neurotoxic Insult | Amitriptyline Concentration | Outcome | Reference |
| Rat Pheochromocytoma (PC12) | 200 µmol/L Hydrogen Peroxide | 50 µmol/L (48h pre-treatment) | Attenuated decrease in cell viability | [1] |
| Rat Pheochromocytoma (PC12) | 200 µmol/L Hydrogen Peroxide | 100 µmol/L (24h pre-treatment) | Attenuated decrease in cell viability | [1] |
| Mouse Primary Neocortical Neurons | 1-methyl-4-phenylpyridinium ion (MPP+) | 5 µM | Attenuated neuronal cell death | [2][3] |
| Mouse Primary Neocortical Neurons | Amyloid β peptide 1–42 (Aβ1–42) | 5 µM | Attenuated neuronal cell death | [2][3] |
| Rat Dorsal Root Ganglion (DRG) Neurons | Lidocaine | Not specified | Reduced lidocaine-induced neurodegeneration | [4] |
| Human SH-SY5Y Neuroblastoma | Amitriptyline alone | 15-60 µM (24h) | Reduced cell viability | [5][6] |
Table 2: Effects of Amitriptyline on Neurotrophic Signaling and Gene Expression
| Cell Line/Primary Culture | Parameter Measured | Amitriptyline Concentration | Outcome | Reference |
| Primary Murine Hippocampal & Cortical Neurons | TrkB Phosphotyrosine Content | Not specified (acute stimulation) | Increased | [7] |
| Primary Murine Hippocampal & Cortical Neurons | Akt-1 Activation | Not specified (acute stimulation) | Increased | [7] |
| Mouse Primary Neocortical Neurons | Activating transcription factor 3 (Atf3) mRNA & Protein | 5 µM (48h) | Up-regulated | [2][3] |
| Mouse Primary Neocortical Neurons | Heme oxygenase 1 (Hmox1) mRNA & Protein | 5 µM (48h) | Up-regulated | [3][8] |
| Rat Pheochromocytoma (PC12) | Superoxide Dismutase (SOD) Activity | 50 µmol/L (48h) | Increased | [1] |
| Rat Pheochromocytoma (PC12) | Superoxide Dismutase (SOD) Activity | 100 µmol/L (24h) | Increased | [1] |
| Rat Dorsal Root Ganglion (DRG) Neurons | TrkA Phosphorylation | Dose-dependent | Activated | [4] |
| PC12 Cells | Neurite Outgrowth | 100 nM | Substantial neurite sprouting | [9] |
Experimental Protocols
Cell Culture and Maintenance
-
PC12 Cells: The PC12 rat pheochromocytoma cell line can be cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.
-
SH-SY5Y Cells: Human SH-SY5Y neuroblastoma cells are typically maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. The cells are cultured at 37°C in a 5% CO2 humidified incubator.
-
Primary Cortical and Hippocampal Neurons: Primary neuronal cultures can be established from embryonic day 18 (E18) mouse or rat brains. The cortices and hippocampi are dissected, dissociated, and plated on poly-L-lysine-coated plates. Neurons are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Neurotoxicity Induction and Amitriptyline Treatment
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each cell type and neurotoxin.
-
Cell Plating: Seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
Amitriptyline Pre-treatment: Prepare a stock solution of this compound in sterile water or cell culture medium. Dilute the stock solution to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and add the medium containing amitriptyline. Incubate for the desired pre-treatment period (e.g., 24 or 48 hours).
-
Neurotoxin Exposure: Prepare the neurotoxic agent (e.g., hydrogen peroxide, MPP+, Aβ1-42) in fresh culture medium. After the amitriptyline pre-treatment, remove the medium and expose the cells to the neurotoxin-containing medium for a specified duration. For control wells, add fresh medium without the neurotoxin.
-
Assay Performance: Following the neurotoxin exposure, proceed with the desired downstream assays to assess cell viability, apoptosis, protein expression, etc.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blotting for Signaling Proteins
Western blotting can be used to detect changes in the expression and phosphorylation of key proteins in neuroprotective signaling pathways (e.g., TrkA, TrkB, Akt, ERK).
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-TrkB, total TrkB, phospho-Akt, total Akt) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Neurite Outgrowth Assay
This assay is particularly relevant for PC12 cells, which differentiate and extend neurites in response to neurotrophic factors.
-
Seed PC12 cells at a low density on collagen-coated plates.
-
Treat the cells with various concentrations of amitriptyline or a positive control (e.g., Nerve Growth Factor - NGF) for a period of 3-5 days.
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite for each cell or by counting the percentage of cells with neurites longer than the cell body diameter.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in amitriptyline-mediated neuroprotection and a typical experimental workflow.
References
- 1. Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deemagclinic.com [deemagclinic.com]
- 4. Amitriptyline Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Amitriptyline-Mediated Cognitive Enhancement in Aged 3×Tg Alzheimer's Disease Mice Is Associated with Neurogenesis and Neurotrophic Activity | PLOS One [journals.plos.org]
- 8. Pre-treatment with amitriptyline causes epigenetic up-regulation of neuroprotection-associated genes and has anti-apoptotic effects in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Amitriptyline in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of commonly used animal models of neuropathic pain for evaluating the efficacy of amitriptyline. Detailed protocols for surgical procedures and behavioral testing are included, along with a summary of quantitative data from relevant studies and diagrams of key signaling pathways.
Introduction to Animal Models of Neuropathic Pain
Neuropathic pain, a chronic condition resulting from nerve damage, is a significant clinical challenge. Animal models that replicate the key features of human neuropathic pain are essential for understanding its pathophysiology and for the preclinical evaluation of potential analgesics like amitriptyline. The most widely utilized models involve peripheral nerve injury in rodents, including the Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL) models. These models induce long-lasting pain-like behaviors such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).
Amitriptyline, a tricyclic antidepressant, is a first-line treatment for neuropathic pain.[1] Its analgesic effects are attributed to multiple mechanisms, including the inhibition of serotonin and norepinephrine reuptake, blockade of sodium channels, and modulation of inflammatory signaling pathways.[2][3][4]
Overview of Common Animal Models
| Model | Description | Key Features | Relevant Citations |
| Chronic Constriction Injury (CCI) | Loose ligatures are placed around the common sciatic nerve. | Induces mechanical allodynia and thermal hyperalgesia. The inflammatory response to the suture material contributes to the pathology. | [5][6][7] |
| Spared Nerve Injury (SNI) | Two of the three terminal branches of the sciatic nerve (the common peroneal and tibial nerves) are ligated and transected, leaving the sural nerve intact. | Produces a robust and long-lasting neuropathic pain state. Allows for the study of both injured and uninjured neurons. | [8][9][10] |
| Spinal Nerve Ligation (SNL) | The L5 and/or L6 spinal nerves are tightly ligated. | Results in consistent and long-lasting mechanical allodynia and thermal hyperalgesia, mimicking symptoms of causalgia in humans. | [11][12][13][14] |
Quantitative Data Summary: Efficacy of Amitriptyline
The following tables summarize the efficacy of amitriptyline in various neuropathic pain models based on data from multiple studies.
Table 1: Amitriptyline in the Chronic Constriction Injury (CCI) Model
| Dose | Route of Administration | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Relevant Citations |
| 5 mg/kg (twice daily for 14 days) | Intraperitoneal (i.p.) | No significant reduction. | Significant reduction. | [15] |
| 10 mg/kg | Intraperitoneal (i.p.) | Attenuated. | Attenuated. | [16] |
| 30 mg/kg | Intraperitoneal (i.p.) | Attenuated. | Significantly attenuated. | [16] |
| 32 mg/kg | Intraperitoneal (i.p.) | No effect up to 128 mg/kg in one study, partially reversed in another. | Active against thermal hyperalgesia. | [16] |
Table 2: Amitriptyline in the Spinal Nerve Ligation (SNL) Model
| Dose | Route of Administration | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Relevant Citations |
| 10 mg/kg | Intraperitoneal (i.p.) | No alleviating effect. | Completely reversed. | [17] |
| 60 µg | Intrathecal | Not specified. | Produced an antihyperalgesic effect. | [17] |
| 100 nmol | Subcutaneous (local) | No alleviating effect. | Immediate and persistent antihyperalgesic effect. | [17] |
Table 3: Amitriptyline in Other Neuropathic Pain Models
| Model | Dose | Route of Administration | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Relevant Citations | | :--- | :--- | :--- | :--- | :--- | | Cisplatin-induced neuropathy | 30 mg/kg | Intraperitoneal (i.p.) | Increased withdrawal thresholds (reduced allodynia). | Not specified. |[18] | | Bone cancer pain | 1.5, 3, and 10 mg/kg | Not specified | Increased mechanical withdrawal threshold. | Not specified. |[1] |
Experimental Protocols
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
This protocol is adapted from Bennett and Xie.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., iodine)
Procedure:
-
Anesthetize the rat and shave the area over the midthigh of the chosen hind limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully free about 10 mm of the nerve from the surrounding connective tissue.
-
Proximal to the sciatic nerve's trifurcation, tie four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Apply an antiseptic to the wound.
-
Allow the animal to recover in a warm, clean cage. Pain behaviors typically develop within a week.
Spared Nerve Injury (SNI) in Rats
This protocol is adapted from Decosterd and Woolf.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic
-
Surgical instruments
-
4-0 silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthetize the rat and prepare the surgical site on the lateral surface of the thigh.
-
Make an incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with 4-0 silk suture.
-
Transect the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Take care to avoid any contact with or stretching of the intact sural nerve.
-
Close the muscle and skin layers as described for the CCI model.
-
Pain behaviors develop rapidly, often within 24 hours.
Spinal Nerve Ligation (SNL) in Rats
This protocol is adapted from Kim and Chung.
Materials:
-
Anesthetic (e.g., chloral hydrate 280 mg/kg, i.p.).[11]
-
Surgical instruments
-
6-0 silk sutures.[11]
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthetize the rat and place it in a prone position.
-
Make a dorsal midline incision to expose the vertebrae.[12][13]
-
Dissect the paraspinal muscles to expose the L6 transverse process.
-
Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.[12][13]
-
Carefully isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.[11]
-
Ensure that the L4 spinal nerve is not damaged during the procedure.
-
Pain behaviors typically develop within a few days and are long-lasting.
Behavioral Testing Protocols
Assessment of Mechanical Allodynia (von Frey Test)
-
Place the animal in a testing cage with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.
-
Apply calibrated von Frey filaments of increasing bending force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
Assessment of Thermal Hyperalgesia (Plantar Test)
-
Place the animal in a plastic enclosure on a glass plate.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
Record the time it takes for the animal to withdraw its paw (paw withdrawal latency).
-
A cut-off time is used to prevent tissue damage.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Neuropathic Pain and Amitriptyline's Mechanism of Action
Neuropathic pain involves complex signaling cascades within the peripheral and central nervous systems. Key pathways include the activation of NF-κB and MAPK/ERK, leading to the production of pro-inflammatory cytokines like TNF-α. Amitriptyline is thought to exert its analgesic effects in part by activating the A3 adenosine receptor (A3AR), which in turn suppresses these pro-inflammatory pathways.[2][19][20] It also modulates the nitric oxide signaling pathway.[21]
References
- 1. Amitriptyline influences the mechanical withdrawal threshold in bone cancer pain rats by regulating glutamate transporter GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. zeropainphilosophy.com [zeropainphilosophy.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. jove.com [jove.com]
- 7. criver.com [criver.com]
- 8. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Spinal Nerve Ligation Model [bio-protocol.org]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of chronic administration of amitriptyline, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Front and hind paw differential analgesic effects of amitriptyline, gabapentin, ibuprofen, and URB937 on mechanical and cold sensitivity in cisplatin-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluating the impact of amitriptyline on Nitric Oxide signaling in rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amitriptyline Hydrochloride Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of amitriptyline hydrochloride in common rodent behavioral studies, including the Forced Swim Test, Tail Suspension Test, and Elevated Plus Maze. This document summarizes quantitative data from various studies in structured tables and includes visualizations of experimental workflows and the primary signaling pathway of amitriptyline.
Introduction
Amitriptyline is a tricyclic antidepressant that is widely used in preclinical research to model antidepressant effects and to study the neurobiology of depression and anxiety.[1][2] Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the brain, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][4][5] This modulation of monoaminergic systems is believed to underlie its therapeutic effects. In rodent behavioral studies, amitriptyline is frequently used as a positive control to validate new antidepressant compounds and to investigate the behavioral consequences of manipulating serotonergic and noradrenergic pathways.
General Guidelines for this compound Administration
Formulation: this compound is typically dissolved in sterile saline (0.9% NaCl) or distilled water.[6] The solution should be prepared fresh on the day of the experiment.
Routes of Administration: The most common routes of administration in rodent studies are intraperitoneal (i.p.) injection and oral gavage (p.o.). The choice of route can influence the pharmacokinetics and bioavailability of the drug.
Dosage: The dosage of amitriptyline can vary depending on the specific behavioral test, the rodent species and strain, and the desired effect. Doses in the range of 5-20 mg/kg are frequently reported to produce antidepressant-like and anxiolytic-like effects in both mice and rats.[7][8][9]
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral paradigm to assess antidepressant-like activity in rodents.[10][11] The test is based on the observation that animals will develop an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant treatment typically reduces the duration of immobility.[11]
Experimental Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. medisearch.io [medisearch.io]
- 6. jsmcentral.org [jsmcentral.org]
- 7. jchr.org [jchr.org]
- 8. hrpub.org [hrpub.org]
- 9. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Machine learning-based model for behavioural analysis in rodents applied to the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Assessing the Impact of Amitriptyline on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the modulatory effects of the tricyclic antidepressant amitriptyline on cytokine release. The provided protocols and data summaries are intended to aid in the design and execution of experiments to investigate the anti-inflammatory properties of amitriptyline.
Amitriptyline has been shown to exert immunomodulatory effects by altering the production of various cytokines. Notably, it tends to suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in various cell types, including microglia, glial cells, and endothelial cells. This anti-inflammatory activity is linked to its ability to modulate key signaling pathways, including the MAPK/ERK, CREB, and NF-κB pathways.
Data Presentation: Quantitative Effects of Amitriptyline on Cytokine Release
The following tables summarize the quantitative effects of amitriptyline on the release of various cytokines from different cell types, as documented in the scientific literature.
Table 1: Effect of Amitriptyline on Pro-Inflammatory Cytokine Release in Glial Cells
| Cell Type | Cytokine | Stimulant | Amitriptyline Concentration | Incubation Time | % Inhibition of Cytokine Release | Reference |
| Rat Mixed Glial Culture | IL-1β | LPS | 1 µM - 10 µM | Not Specified | ~15-20% of LPS effect | |
| Rat Mixed Glial Culture | TNF-α | LPS | 1 µM - 10 µM | 6 hours | Weaker inhibition than IL-1β | |
| Rat Microglial Culture | IL-1β | LPS | 1 µM, 10 µM, 50 µM | Not Specified | ~20% of LPS effect | |
| BV2 Microglia Cells | TNF-α | LPS | 5 µM, 10 µM | 24 hours | Significant decrease | |
| BV2 Microglia Cells | IL-1β | LPS | 5 µM, 10 µM | 24 hours | Significant decrease |
Table 2: Effect of Amitriptyline on Inflammatory Mediator Expression in Endothelial and Macrophage Cells
| Cell Type | Inflammatory Mediator | Stimulant | Amitriptyline Concentration | Incubation Time | Outcome | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ICAM-1 mRNA | LPS (1 µg/mL) | 1 µM | 24 hours | Significant decrease | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VCAM-1 mRNA | LPS (1 µg/mL) | 1 µM | 24 hours | Significant decrease | |
| U937 Macrophages | COX2 Expression | LPS | 1 µM | Not Specified | Significant decrease | |
| U937 Macrophages | iNOS Expression | LPS | 0.1 µM, 1 µM | Not Specified | Significant decrease |
Table 3: Effect of Amitriptyline on Cytokine Release from Human Mast Cells
| Cell Type | Cytokine | Stimulant | Amitriptyline Concentration | Incubation Time | % Inhibition of Cytokine Release | Reference |
| LAD2 Human Mast Cells | IL-8 | Substance P (10 µM) | 25 µM | 24 hours | 64.2% | |
| LAD2 Human Mast Cells | IL-8 | Substance P (10 µM) | 50 µM | 24 hours | 98.1% | |
| HMC-1 Human Mast Cells | IL-6 | IL-1 (100 ng/mL) | 25 µM | 6 hours | 65.1% | |
| HMC-1 Human Mast Cells | IL-6 | IL-1 (100 ng/mL) | 50 µM | 6 hours | 69.4% |
Experimental Protocols
Protocol 1: In Vitro Assessment of Amitriptyline's Effect on LPS-Induced Cytokine Release in Microglial Cells
This protocol outlines the steps to assess the effect of amitriptyline on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV2 microglial cells (or primary microglia)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Amitriptyline hydrochloride (stock solution prepared in sterile water or DMSO)
-
Lipopolysaccharide (LPS) from E. coli (stock solution prepared in sterile PBS)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-1β
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Culture BV2 microglial cells in T75 flasks with complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the BV2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Amitriptyline Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of amitriptyline (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (the solvent used for the amitriptyline stock). Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group of cells treated with neither amitriptyline nor LPS, and a group treated with LPS only.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis. Store the supernatant at -80°C if not analyzed immediately.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions precisely for the assay.
-
Cell Viability Assay: To ensure that the observed effects on cytokine release are not due to cytotoxicity of amitriptyline, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.
Protocol 2: Assessment of Amitriptyline's Effect on NF-κB Signaling Pathway
This protocol provides a general workflow for investigating the effect of amitriptyline on the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine gene expression.
Materials:
-
Cell line of interest (e.g., HUVECs, U937 macrophages)
-
Appropriate cell culture medium and supplements
-
This compound
-
LPS or other appropriate stimulant
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, primary antibodies for phospho-NF-κB p65 and total NF-κB p65, HRP-conjugated secondary antibody, ECL substrate)
-
Alternatively, an NF-κB reporter assay kit
Procedure:
-
Cell Culture and Treatment: Culture and seed the cells as described in Protocol 1. Pre-treat the cells with amitriptyline at desired concentrations for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a shorter duration suitable for observing signaling events (e.g., 30-60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of the NF-κB p65 subunit overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the protein bands using an ECL substrate and an imaging system. g. To normalize the data, strip the membrane and re-probe with an antibody for total NF-κB p65 or a housekeeping protein like β-actin or GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated NF-κB p65 relative to the total NF-κB p65 or the housekeeping protein.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways modulated by amitriptyline to reduce cytokine release.
Caption: General experimental workflow for assessing amitriptyline's effect on cytokine release.
Application Notes and Protocols for the Use of Amitriptyline Hydrochloride in Primary Neuronal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amitriptyline hydrochloride, a tricyclic antidepressant, has been a cornerstone in the treatment of depression and neuropathic pain for decades.[1][2] Beyond its well-established role in modulating monoamine neurotransmitters, emerging research has highlighted its neurotrophic and neuroprotective properties, making it a compound of significant interest in neuroscience research.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in primary neuronal cultures to investigate its effects on neuronal growth, survival, and signaling pathways.
Mechanism of Action:
Amitriptyline's primary mechanism of action involves the blockade of serotonin and norepinephrine reuptake transporters (SERT and NET) at the presynaptic terminal, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[1][5][6] However, its effects in primary neuronal cultures are often attributed to other pathways. Notably, amitriptyline acts as an agonist for the Tropomyosin receptor kinase (Trk) receptors, specifically TrkA and TrkB, which are the receptors for nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively.[3][4][7] This activation of Trk receptors initiates downstream signaling cascades, including the MAPK/ERK pathway, which promotes neurite outgrowth and synaptogenesis.[3] Additionally, amitriptyline has been shown to inhibit voltage-gated sodium channels and possess anti-inflammatory and anti-apoptotic properties.[8][9][10]
Data Presentation
Table 1: Effective Concentrations of this compound in Primary Neuronal Cultures
| Cell Type | Application | Effective Concentration | Incubation Time | Observed Effect | Reference |
| Rat Primary Cortical Neurons | Induction of Neurite Outgrowth | 50 nM, 500 nM | 24 hours | Significant increase in the number of primary neurites and neuritic length. | [3] |
| Rat Primary Cortical Neurons | Neuroprotection against TNF-α | 500 nM | Pre-treatment | Prevents TNF-α-induced atrophy and loss of synaptic markers. | [3] |
| Rat Dorsal Root Ganglion (DRG) Neurons | Promotion of Neuronal Development | Up to 10 µM | Not specified | Dose-dependent facilitation of neuronal development. | [4][11] |
| Rat Dorsal Root Ganglion (DRG) Neurons | Neurotoxicity | > 10 µM | Not specified | Toxic effects on neurons. | [4][11] |
| Mouse Primary Neocortical Neurons | Neuroprotection against MPP+ and Aβ₁₋₄₂ | Not specified | Pre-treatment | Attenuated neuronal cell death. | [8] |
| Rat Cortical Neurons | Inhibition of Sodium Channel Current (INa) | Concentration-dependent | Not specified | Blockade of INa. | [9] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is a generalized procedure based on common laboratory practices for isolating and culturing primary cortical neurons from embryonic rats or mice.[12][13]
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Dissection medium (e.g., Hibernate-E or Neurobasal medium)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor (e.g., Ovomucoid inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional protocols. Aseptically remove the uterine horn and place it in a sterile dish containing ice-cold dissection medium. Remove the embryos and dissect the cerebral cortices.
-
Meninges Removal: Carefully peel off the meninges from the cortical tissue under a dissecting microscope.
-
Enzymatic Digestion: Transfer the cortical tissue to a tube containing the enzyme solution and incubate at 37°C for a specified time (e.g., 15-30 minutes for papain) to dissociate the tissue.
-
Inactivation and Trituration: Stop the enzymatic reaction by adding the enzyme inhibitor. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Counting and Plating: Determine the cell density and viability using a hemocytometer and Trypan blue exclusion. Plate the cells onto pre-coated culture vessels at the desired density in plating medium.
-
Culture Maintenance: Incubate the cultures at 37°C in a 5% CO₂ humidified incubator. Change half of the medium every 2-3 days.
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
Materials:
-
Primary neuronal cultures (e.g., cortical or DRG neurons)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO, stored at -20°C)
-
Culture medium
Procedure:
-
Prepare Working Solutions: On the day of the experiment, thaw the this compound stock solution and prepare serial dilutions in pre-warmed culture medium to achieve the desired final concentrations (e.g., 50 nM, 500 nM, 1 µM, 10 µM).
-
Treatment: Remove a portion of the existing medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of amitriptyline. For control wells, add an equivalent volume of vehicle (the solvent used for the stock solution).
-
Incubation: Return the cultures to the incubator and incubate for the desired duration (e.g., 24 hours for neurite outgrowth assays).
-
Downstream Analysis: Following incubation, the cells can be processed for various analyses, such as:
-
Immunocytochemistry: To visualize neuronal morphology, neurite outgrowth, and synaptic markers.
-
Western Blotting: To quantify the expression and phosphorylation of proteins in signaling pathways (e.g., Trk, ERK).
-
Cell Viability Assays: (e.g., MTT, LDH) to assess neuroprotective or neurotoxic effects.
-
Electrophysiology: (e.g., patch-clamp) to measure ion channel activity.[9]
-
Mandatory Visualization
Caption: Signaling pathway of amitriptyline in primary neurons.
Caption: Experimental workflow for studying amitriptyline effects.
References
- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amitriptyline - Wikipedia [en.wikipedia.org]
- 3. Amitriptyline protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amitriptyline Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Pre-treatment with amitriptyline causes epigenetic up-regulation of neuroprotection-associated genes and has anti-apoptotic effects in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amitriptyline inhibits currents and decreases the mRNA expression of voltage-gated sodium channels in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amitriptyline and nortriptyline inhibit interleukin-1 release by rat mixed glial and microglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Application Notes and Protocols for the Development of a Sustained-Release Formulation of Amitriptyline HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline hydrochloride (HCl) is a tricyclic antidepressant widely used in the management of major depressive disorder and various neuropathic pain conditions.[1] Its relatively short elimination half-life of approximately 9 to 25 hours necessitates multiple daily doses, which can lead to fluctuations in plasma drug concentration and potential side effects.[2] The development of a sustained-release formulation of amitriptyline HCl aims to improve patient compliance by reducing dosing frequency, maintain therapeutic drug levels for an extended period, and potentially minimize adverse effects associated with peak plasma concentrations.[3][4]
This document provides detailed application notes and protocols for the development of sustained-release amitriptyline HCl formulations, with a focus on matrix tablets and microbeads. It includes summaries of quantitative data, experimental methodologies, and visual representations of workflows and mechanisms.
Rationale for Sustained-Release Formulation
The primary goals for developing a sustained-release formulation of amitriptyline HCl are:
-
Improved Patient Compliance: Reducing the dosing frequency to once daily can significantly improve adherence to the treatment regimen.[5]
-
Stable Plasma Concentrations: A sustained-release formulation can help maintain steady-state plasma concentrations of the drug, avoiding the peaks and troughs associated with immediate-release dosage forms.[6]
-
Reduced Side Effects: By eliminating high peak plasma concentrations, the incidence and severity of side effects such as drowsiness and anticholinergic effects may be reduced.[7]
-
Enhanced Therapeutic Efficacy: Consistent drug levels within the therapeutic window can lead to a more predictable and sustained therapeutic effect.[8]
Formulation Approaches
Several approaches can be employed to develop a sustained-release formulation of amitriptyline HCl. The most common and well-documented methods involve the use of hydrophilic matrix systems and encapsulation techniques.
Hydrophilic Matrix Tablets
Hydrophilic matrix tablets are a popular and cost-effective method for achieving sustained drug release.[9] The drug is uniformly dispersed within a polymer matrix that swells upon contact with gastrointestinal fluids, forming a gel layer that controls the rate of drug diffusion and/or matrix erosion.[6]
Key Polymers:
-
Hydroxypropyl Methylcellulose (HPMC): A widely used hydrophilic polymer that forms a strong, viscous gel layer. Different viscosity grades (e.g., K100M, K15M) can be used to modulate the drug release rate.[10][11]
-
Xanthan Gum: A natural polysaccharide that also forms a gel upon hydration and can be used to control drug release.[3]
-
Sodium Carboxymethylcellulose (Na-CMC): Another cellulose derivative that can be used as a release-retarding polymer.[3]
Microbeads/Microspheres
Encapsulation of amitriptyline HCl into microbeads or microspheres offers another approach to sustained release. This technique involves entrapping the drug within a polymeric carrier.
Key Polymers and Techniques:
-
Sodium Alginate: A natural polymer that can be cross-linked with divalent cations like calcium chloride to form insoluble gel beads, entrapping the drug.[11] The ionotropic gelation method is commonly used for this purpose.[11]
Nanostructured Lipid Carriers (NLCs)
A more advanced approach involves the use of nanostructured lipid carriers (NLCs), which are second-generation lipid nanoparticles. NLCs can enhance drug encapsulation, stability, and bioavailability.[12] This method is particularly promising for targeted delivery, such as nose-to-brain delivery, to bypass the blood-brain barrier.[12]
Data Presentation
Formulation Composition
Table 1: Example Formulations for Amitriptyline HCl Sustained-Release Matrix Tablets
| Formulation Code | Amitriptyline HCl (%) | Polymer(s) (%) | Polymer Type(s) | Diluent(s) (%) | Binder (%) | Glidant/Lubricant (%) |
| F1 (HPMC-based) | 25 | 30 | HPMC K100M | Lactose (38), MCC (5) | PVP K-30 (1) | Talc (0.5), Mg Stearate (0.5) |
| F2 (Xanthan Gum-based) | 25 | 60 | Xanthan Gum, Ethyl Cellulose | Lactose (10) | PVP K-30 (8) | Talc (1.2), Mg Stearate (0.8)[3] |
MCC: Microcrystalline Cellulose, PVP: Polyvinylpyrrolidone
Table 2: Example Formulations for Amitriptyline HCl Sustained-Release Microbeads
| Formulation Code | Amitriptyline HCl (mg) | Sodium Alginate (%) | HPMC K15M (%) | Calcium Chloride (%) |
| MB1 | 100 | 2 | 0.5 | 5 |
| MB2 | 100 | 3 | 1 | 5 |
In-Vitro Drug Release Data
Table 3: Comparative In-Vitro Dissolution Profiles (% Drug Released)
| Time (hours) | Formulation F1 (HPMC) | Formulation F2 (Xanthan Gum/EC)[3] | OROS® Amitriptyline[13] |
| 1 | 15.2 | 12.5 | ~20 |
| 2 | 28.9 | 25.3 | ~35 |
| 4 | 45.1 | 42.8 | ~60 |
| 6 | 62.5 | 58.1 | ~75 |
| 8 | 78.3 | 71.4 | ~85 |
| 10 | 91.2 | 86.0 | ~90 |
| 12 | 98.5 | 95.3 | >95 |
Note: Data for F1 and OROS® are representative examples based on typical sustained-release profiles.
Physicochemical Characterization
Table 4: Characterization of Amitriptyline HCl Loaded Nanostructured Lipid Carriers (NLCs) [12]
| Parameter | Result |
| Particle Size | 93.33 nm |
| Polydispersity Index (PDI) | 0.196 |
| Zeta Potential | -33.7 mV |
| Entrapment Efficiency | 77.3% to 84.4% |
| Drug Loading | 9.9% |
Experimental Protocols
Protocol 1: Preparation of Sustained-Release Matrix Tablets by Wet Granulation
-
Sieving: Pass amitriptyline HCl, the release-controlling polymer (e.g., HPMC K100M), and diluents (e.g., lactose, microcrystalline cellulose) through a suitable sieve (#40 mesh) to ensure uniformity.[14]
-
Dry Mixing: Blend the sieved powders in a polybag or a suitable blender for 10-15 minutes to achieve a homogenous mixture.
-
Granulation: Prepare a binder solution (e.g., 5% PVP K30 in isopropyl alcohol).[14] Add the binder solution slowly to the powder blend with continuous mixing to form a wet mass of appropriate consistency.
-
Wet Screening: Pass the wet mass through a #10 mesh sieve to form granules.
-
Drying: Dry the granules in a hot air oven at 50-60°C for 30-60 minutes, or until the moisture content is within the desired range (typically 1-2%).
-
Dry Screening: Pass the dried granules through a #14 or #16 mesh sieve to obtain uniform granule size.
-
Lubrication: Add the specified amounts of glidant (e.g., talc) and lubricant (e.g., magnesium stearate) to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.
Protocol 2: Preparation of Sustained-Release Microbeads by Ionotropic Gelation
-
Preparation of Polymer-Drug Solution: Dissolve sodium alginate and any release modifier like HPMC K15M in deionized water with gentle stirring to form a homogenous solution.[11] Avoid excessive stirring to prevent foam formation.[11]
-
Drug Dispersion: Disperse the accurately weighed amitriptyline HCl in the polymer solution and stir until a uniform dispersion is obtained.
-
Preparation of Cross-linking Solution: Prepare a 5% (w/v) solution of calcium chloride in deionized water.[11]
-
Formation of Microbeads: Fill a syringe with the drug-polymer dispersion. Extrude the dispersion dropwise into the calcium chloride solution from a suitable height, under constant gentle agitation.[11]
-
Curing: Allow the formed microbeads to cure in the calcium chloride solution for a specified time (e.g., 15-30 minutes) to ensure complete cross-linking.
-
Washing and Drying: Filter the microbeads, wash them with distilled water to remove excess calcium chloride, and dry them at room temperature or in an oven at a controlled temperature (e.g., 40-50°C).[15]
Protocol 3: In-Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer.[16][17]
-
Temperature: 37 ± 0.5°C.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours) and replace with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples through a 0.45 µm membrane filter. Analyze the concentration of amitriptyline HCl in the samples using a validated UV-Vis spectrophotometric or HPLC method at a suitable wavelength (e.g., 254 nm).[18][19]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Stability Testing
-
Storage Conditions: Store the developed formulations under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) and long-term stability conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[20]
-
Testing Intervals: Test the formulations at specified intervals (e.g., 0, 1, 2, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).
-
Parameters to be Tested:
-
Physical appearance (color, shape, integrity)
-
Hardness and friability (for tablets)
-
Drug content (Assay)
-
In-vitro drug release profile
-
Related substances/degradation products using a stability-indicating HPLC method.[21]
-
Visualizations
Caption: Workflow for Matrix Tablet Formulation and Evaluation.
Caption: Drug Release from a Hydrophilic Matrix Tablet.
Conclusion
The development of a sustained-release formulation of amitriptyline HCl is a viable strategy to enhance its therapeutic profile. Hydrophilic matrix tablets and polymer-based microbeads represent robust and well-understood platforms for achieving controlled drug delivery. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to formulate and evaluate such advanced dosage forms. Careful selection of polymers and optimization of formulation parameters are critical to achieving the desired in-vitro release profile, which is predictive of in-vivo performance. Further characterization and stability studies are essential to ensure the development of a safe, effective, and stable product.
References
- 1. Amitriptyline - Wikipedia [en.wikipedia.org]
- 2. centaurpharma.com [centaurpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. crsubscription.com [crsubscription.com]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. erpublications.com [erpublications.com]
- 10. ajptonline.com [ajptonline.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Multiple-dose pharmacokinetics and pharmacodynamics of OROS and immediate-release this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajptonline.com [ajptonline.com]
- 15. scribd.com [scribd.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. uspnf.com [uspnf.com]
- 18. uspnf.com [uspnf.com]
- 19. jchr.org [jchr.org]
- 20. researchgate.net [researchgate.net]
- 21. Stability-indicating liquid chromatography method development for assay and impurity profiling of this compound in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Amitriptyline and its Metabolites in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline is a tricyclic antidepressant widely used in the treatment of major depressive disorder and various pain syndromes. Therapeutic drug monitoring of amitriptyline and its primary active metabolite, nortriptyline, is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This document provides detailed application notes and protocols for the quantification of amitriptyline and its key metabolites in plasma samples using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Amitriptyline
Amitriptyline undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP2D6. The major metabolic pathways include demethylation and hydroxylation. Demethylation of amitriptyline by CYP2C19 forms its active metabolite, nortriptyline. Both amitriptyline and nortriptyline are further metabolized by CYP2D6 through hydroxylation to form 10-hydroxyamitriptyline and 10-hydroxynortriptyline, respectively. These hydroxylated metabolites can exist as (E) and (Z) isomers. A simplified representation of this pathway is illustrated below.
Experimental Protocols
This section details the methodologies for sample preparation and analysis of amitriptyline and its metabolites in plasma.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of amitriptyline and its metabolites.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction procedure is recommended for clean sample preparation.
Application Notes and Protocols for In Vivo Imaging of Amitriptyline Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of current and potential in vivo imaging techniques to track the distribution of the tricyclic antidepressant, amitriptyline. The following sections detail the principles, protocols, and data for Mass Spectrometry Imaging (MSI), Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Optical Imaging.
Mass Spectrometry Imaging (MSI) for High-Resolution Amitriptyline Distribution
MSI is a powerful technique that allows for the label-free visualization of drugs and their metabolites in tissue sections, providing high chemical specificity and spatial resolution.
Application Note:
Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) has been successfully employed to visualize the whole-body distribution of amitriptyline and its deuterated analog in mice. This technique allows for the simultaneous detection and differentiation of the administered drug and its metabolites, providing valuable insights into the pharmacokinetics and tissue penetration of amitriptyline depending on the route of administration[1]. MALDI-MSI has also been used to investigate the spatial abundances of amitriptyline and its metabolites in rat liver tissue, revealing lipid upregulation and changes in bile acids, which are indicative of drug-induced steatosis[2].
Experimental Protocol: DESI-MSI of Amitriptyline in Mice[1]
1. Animal Dosing:
-
Administer amitriptyline intravenously (IV) to a mouse.
-
Immediately following the IV dose, administer a deuterium-labeled version of amitriptyline intraperitoneally (IP) to the same animal.
2. Sample Preparation:
-
At predetermined time points (e.g., 5, 15, 30, and 60 minutes) post-dosing, euthanize the mouse.
-
Embed the whole animal in a suitable matrix (e.g., carboxymethyl cellulose) and freeze at -80°C.
-
Prepare whole-body cryo-sections (typically 20-30 µm thickness) using a cryo-microtome.
-
Mount the tissue sections onto glass slides.
3. DESI-MSI Analysis:
-
Use a DESI-MSI system equipped with a high-resolution mass spectrometer.
-
Set the mass spectrometer to detect the specific m/z values for amitriptyline, its deuterated analog, and expected metabolites.
-
Scan the tissue section with the DESI probe, acquiring mass spectra at each pixel.
-
The solvent for the DESI spray can be a mixture of methanol and water.
4. Data Analysis:
-
Generate ion images for the m/z values of interest to visualize the spatial distribution of amitriptyline and its metabolites.
-
Compare the distribution patterns between the IV and IP administered drugs at different time points.
Quantitative Data:
The following table summarizes the qualitative and semi-quantitative findings from a DESI-MSI study comparing IV and IP administration of amitriptyline in the same mouse[1].
| Time Point (minutes) | Intravenous (IV) Amitriptyline Distribution | Intraperitoneal (IP) Deuterated Amitriptyline Distribution |
| 5 | Detected throughout the entire animal. | Primarily located in the abdominal cavity. |
| 15 | Widespread distribution continues. | Begins to distribute outside the abdominal cavity. |
| 30 | Distribution becomes more homogenous. | Distribution becomes more widespread, similar to IV. |
| 60 | Homogenous distribution throughout the animal. | Distribution is largely similar to the IV-dosed drug. |
Positron Emission Tomography (PET) for Whole-Body Quantification
Application Note:
The development of a radiolabeled amitriptyline analog, for instance with Carbon-11 ([¹¹C]amitriptyline), would enable non-invasive, quantitative, whole-body imaging of its distribution and target engagement in real-time. The synthesis would likely involve the N-methylation of nortriptyline (the primary metabolite of amitriptyline) with [¹¹C]methyl iodide. This approach has been successfully used for the synthesis of [¹¹C]imipramine from desipramine[1][4]. The resulting PET data would provide crucial information on brain penetration and accumulation in target organs.
Proposed Experimental Protocol for [¹¹C]Amitriptyline PET Imaging:
1. Radiosynthesis of [¹¹C]Amitriptyline (adapted from[1][3]):
-
Produce [¹¹C]methane via the ¹⁴N(p,α)¹¹C reaction in a cyclotron.
-
Convert [¹¹C]methane to [¹¹C]methyl iodide ([¹¹C]CH₃I) using standard radiochemical methods.
-
React [¹¹C]CH₃I with the precursor nortriptyline in a suitable solvent (e.g., DMF) and base (e.g., NaOH).
-
Purify the resulting [¹¹C]amitriptyline using high-performance liquid chromatography (HPLC).
-
Formulate the purified [¹¹C]amitriptyline in a sterile, injectable solution.
2. Animal Preparation and Injection:
-
Anesthetize the subject animal (e.g., rat or mouse).
-
Inject a bolus of [¹¹C]amitriptyline intravenously.
3. PET Imaging:
-
Acquire dynamic PET scans over a period of 60-90 minutes.
-
Reconstruct the PET data to generate images of the radiotracer distribution.
4. Data Analysis:
-
Draw regions of interest (ROIs) over various organs (e.g., brain, heart, liver, kidneys) to generate time-activity curves.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to quantify the biodistribution.
Expected Quantitative Data (Hypothetical):
This table presents hypothetical, yet expected, biodistribution data for [¹¹C]amitriptyline based on the known tissue distribution of amitriptyline from non-imaging studies.
| Organ | Expected %ID/g at 30 min post-injection |
| Brain | 1.5 - 2.5 |
| Heart | 3.0 - 5.0 |
| Lungs | 8.0 - 12.0 |
| Liver | 10.0 - 15.0 |
| Kidneys | 4.0 - 6.0 |
| Muscle | 0.5 - 1.0 |
| Blood | 0.8 - 1.2 |
Single-Photon Emission Computed Tomography (SPECT)
SPECT is another nuclear medicine imaging technique that can be used to study the biodistribution of radiolabeled compounds. Similar to PET, a direct SPECT radiolabeling method for amitriptyline is not well-documented. However, indirect methods can be employed to study the effect of amitriptyline on specific molecular targets.
Application Note:
An alternative to directly labeling amitriptyline for SPECT is to use a validated SPECT tracer for a target that is affected by amitriptyline. For example, the effect of amitriptyline on the norepinephrine transporter (NET) can be assessed using ¹²³I-metaiodobenzylguanidine (¹²³I-MIBG), a SPECT tracer for the cardiac sympathetic nervous system. Amitriptyline is known to inhibit the reuptake of norepinephrine, and its effect on ¹²³I-MIBG uptake can be quantified.
Experimental Protocol: Indirect SPECT Imaging of Amitriptyline's Effect on Cardiac ¹²³I-MIBG Uptake
1. Baseline SPECT Scan:
-
Inject a subject with ¹²³I-MIBG.
-
Acquire a baseline cardiac SPECT scan at a specified time point (e.g., 4 hours post-injection).
2. Amitriptyline Administration:
-
Administer a single oral dose of amitriptyline to the same subject.
3. Follow-up SPECT Scan:
-
After a suitable interval, perform a second ¹²³I-MIBG SPECT scan.
4. Data Analysis:
-
Compare the regional MIBG uptake in the heart before and after amitriptyline administration to quantify the drug's effect on norepinephrine transporter activity.
Optical Imaging with Fluorescently Labeled Amitriptyline
Optical imaging, particularly fluorescence imaging, offers a high-resolution and relatively low-cost method for in vivo drug tracking. This requires the chemical modification of amitriptyline with a fluorescent dye.
Application Note:
To enable in vivo optical imaging, a fluorescent analog of amitriptyline can be synthesized. Amitriptyline possesses a secondary amine group that can be targeted for labeling with amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester or a sulfonyl chloride functional group[5][6][7][8]. The choice of fluorophore should be in the near-infrared (NIR) range to maximize tissue penetration and minimize autofluorescence.
Proposed Experimental Protocol for In Vivo Fluorescence Imaging:
1. Synthesis of Fluorescently Labeled Amitriptyline:
-
Select a suitable amine-reactive NIR fluorescent dye (e.g., Cy5.5-NHS ester).
-
React the fluorescent dye with amitriptyline in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.3).
-
Purify the fluorescently labeled amitriptyline using HPLC.
-
Characterize the final product to confirm successful conjugation and purity.
2. In Vivo Imaging:
-
Administer the fluorescently labeled amitriptyline to an animal model.
-
Acquire whole-body fluorescence images at various time points using an in vivo imaging system (IVIS) or a similar device.
3. Ex Vivo Organ Imaging:
-
After the final in vivo imaging session, euthanize the animal and excise major organs.
-
Image the excised organs to confirm and quantify the in vivo findings.
4. Data Analysis:
-
Quantify the fluorescence intensity in different organs and plot it over time to determine the biodistribution profile.
Signaling Pathway Diagram
Amitriptyline's therapeutic effects and side effects are related to its interaction with multiple signaling pathways. One notable pathway implicated in its analgesic effect in neuropathic pain is the NF-κB signaling pathway.
Caption: Amitriptyline's modulation of the NF-κB pathway in neuropathic pain.
Summary of Quantitative Data
The following table summarizes available quantitative data on amitriptyline distribution from various studies. It is important to note that the data are from different species and experimental conditions and are not directly comparable.
| Species | Administration Route | Dose | Organ/Tissue | Concentration/Uptake | Time Point | Reference |
| Rat | Intraperitoneal (repeated) | 10 mg/kg/day | Brain | ~10 µg/g | 24 h after last dose | [9] |
| Rat | Intraperitoneal (repeated) | 10 mg/kg/day | Liver | ~25 µg/g | 24 h after last dose | [9] |
| Rat | Intraperitoneal (repeated) | 10 mg/kg/day | Kidney | ~30 µg/g | 24 h after last dose | [9] |
| Rat | Intraperitoneal (repeated) | 10 mg/kg/day | Lung | ~60 µg/g | 24 h after last dose | [9] |
| Rat | Intraperitoneal (repeated) | 10 mg/kg/day | Heart | ~40 µg/g | 24 h after last dose | [9] |
| Rat | Oral | 15 mg/kg | Plasma (Amitriptyline) | Cmax: ~350 ng/mL | 1-2 hours | [10] |
| Rat | Oral | 15 mg/kg | Plasma (Nortriptyline) | Cmax: ~150 ng/mL | 4-6 hours | [10] |
Conclusion
In vivo imaging techniques offer powerful tools to study the distribution of amitriptyline. MSI provides high-resolution, label-free imaging in tissue sections. PET and SPECT have the potential for quantitative whole-body imaging, although specific radiolabeled tracers for amitriptyline need further development. Optical imaging with fluorescently labeled amitriptyline is a promising approach for high-sensitivity in vivo tracking. The choice of imaging modality will depend on the specific research question, available resources, and the desired level of spatial resolution and quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 5. The serotonin transporter in psychiatric disorders: insights from PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jsmcentral.org [jsmcentral.org]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. Tissue distribution and metabolism of amitriptyline after repeated administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
amitriptyline hydrochloride solubility issues in PBS buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with amitriptyline hydrochloride, focusing on solubility issues in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in PBS?
A1: The solubility of this compound in PBS at a pH of 7.2 is approximately 0.5 mg/mL.[1] It is important to note that solubility is pH-dependent.
Q2: Why is my this compound precipitating in PBS?
A2: Precipitation of this compound in standard PBS (pH 7.4) is a common issue. This is because this compound is a weakly basic drug with a pKa of 9.4.[2] In a neutral or slightly alkaline pH environment, it is less protonated and therefore less soluble in aqueous solutions, leading to precipitation.
Q3: How can I increase the solubility of this compound in my PBS solution?
A3: The most effective way to increase solubility is to lower the pH of the PBS buffer. This compound's solubility is significantly higher in acidic conditions.[2][3] Adjusting the pH to a more acidic range (e.g., pH 4.0-6.0) will increase the protonation of the molecule and enhance its solubility.
Q4: What is the recommended storage condition for this compound solutions in PBS?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] If storage is necessary, it is best to store solutions at -20°C for up to one month.[4] Always allow the solution to equilibrate to room temperature and ensure no precipitate is present before use.
Q5: Can I use organic solvents to dissolve this compound before diluting it in PBS?
A5: Yes, this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) at approximately 25 mg/mL.[1] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. However, ensure that the final concentration of the organic solvent is low enough to not have physiological effects in your experiment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dissolving in PBS | The pH of the PBS is too high (typically 7.4), leading to low solubility of the basic drug. | 1. Adjust the pH of the PBS: Lower the pH of your PBS solution to a range of 4.0-6.0 using HCl before adding the this compound. 2. Prepare a stock solution: Dissolve the this compound in an appropriate organic solvent (e.g., DMSO, ethanol) first, and then dilute this stock solution into the PBS buffer. |
| Cloudiness or precipitation after storage | The solution has become unstable over time, or temperature changes have affected solubility. | 1. Prepare fresh solutions: It is highly recommended to prepare fresh solutions for each experiment. 2. Proper storage: If you must store the solution, aliquot it and store at -20°C for no longer than one month. Before use, thaw completely and check for any signs of precipitation. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. |
| Inconsistent experimental results | Incomplete dissolution or precipitation of the drug leading to inaccurate concentrations. | 1. Ensure complete dissolution: Visually inspect the solution to ensure there are no visible particles. Gentle warming or sonication can aid in dissolution. 2. Filter sterilization: If sterile conditions are required, use a 0.22 µm filter after complete dissolution to remove any potential micro-precipitates. |
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted PBS for this compound Dissolution
Objective: To prepare a PBS solution with a lower pH to enhance the solubility of this compound.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium phosphate (Na₂HPO₄)
-
Monopotassium phosphate (KH₂PO₄)
-
Deionized water
-
1 M HCl
Procedure:
-
To prepare 1 L of 1x PBS, dissolve the following in 800 mL of deionized water:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Adjust the pH of the solution to the desired acidic level (e.g., 5.0) by adding 1 M HCl dropwise while monitoring with a pH meter.
-
Add deionized water to bring the final volume to 1 L.
-
Sterilize by autoclaving or filtration.
Protocol 2: Preparation of this compound Solution in pH-Adjusted PBS
Objective: To prepare a clear, precipitate-free solution of this compound in PBS for in vitro experiments.
Materials:
-
This compound powder
-
pH-adjusted PBS (from Protocol 1)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of the pH-adjusted PBS to achieve the target concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) can be applied to aid dissolution if necessary.
-
Visually inspect the solution for any undissolved particles or precipitation.
-
If required for the experiment, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use the freshly prepared solution immediately for best results.
Signaling Pathways and Experimental Workflows
This compound primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[5][6] It also acts as an antagonist at several other receptors, contributing to its therapeutic effects and side effects.
Caption: Amitriptyline's primary mechanism of action.
The diagram above illustrates the primary mechanism of action of amitriptyline as a serotonin and norepinephrine reuptake inhibitor. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, amitriptyline increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling to the postsynaptic neuron. This leads to downstream effects on signaling pathways such as the MAPK/ERK and CREB pathways.[7]
Caption: Troubleshooting workflow for solubility issues.
This workflow diagram provides a logical sequence of steps for researchers to follow when encountering solubility problems with this compound in PBS. It guides the user from the initial attempt at dissolution through to troubleshooting options if precipitation occurs.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Amitriptyline Hydrochloride in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of amitriptyline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:
-
Oxidation: This is a major degradation pathway for tricyclic antidepressants like amitriptyline.[1][2] It can be catalyzed by light and trace metal ions.[1]
-
Light: this compound is sensitive to light, which can accelerate degradation.[3] Solutions should be protected from light, for instance by using amber-colored containers.[4][5]
-
Temperature: Higher temperatures can increase the rate of degradation. One study showed a 1.3% degradation over 90 days when stored at 80°C.[1][2]
-
pH: The pH of the solution can influence the rate of hydrolysis and other degradation reactions.[2] A pH range of 4 to 6 is often recommended.[6]
-
Metal Ions: The presence of metal ion contaminants, such as copper and iron, can catalyze oxidative degradation.[1][2][5] These can leach from storage containers.[5]
Q2: What are the main degradation products of this compound in aqueous solutions?
A2: Upon degradation, particularly under conditions of autoclaving or oxidation, this compound can form several products. The major identified decomposition products include:
-
3-(propa-1,3-dienyl)-1,2:4,5-dibenzocyclohepta-1,4-diene[3][7]
-
3-(2-oxoethylidene)-1,2:4,5-dibenzocyclohepta-1,4-diene[7]
It is suggested that dibenzosuberone and 3-(2-oxoethylidene)-1,2:4,5-dibenzocyclohepta-1,4-diene are formed through the further oxidation of 3-(propa-1,3-dienyl)-1,2:4,5-dibenzocyclohepta-1,4-diene.[7]
Q3: How can I stabilize my aqueous solution of this compound for long-term storage?
A3: To enhance the stability of your aqueous this compound solution, consider the following strategies:
-
Use a Chelating Agent: The addition of a chelating agent like edetate disodium (EDTA) can sequester metal ions that catalyze oxidation, significantly improving stability.[1][4][5]
-
Add Antioxidants: While potentially less effective than chelating agents for metal-ion-mediated oxidation, antioxidants like propyl gallate and hydroquinone can help stabilize the solution.[2][5]
-
Protect from Light: Store the solution in amber-colored or light-protectant containers to minimize photodegradation.[3][4][5][6]
-
Control Temperature: Store solutions at controlled room temperature or under refrigeration, as elevated temperatures accelerate degradation.[1][2]
-
Optimize pH: Maintain the pH of the solution within a stable range, typically between 4 and 6.[6]
-
Use High-Purity Water and Containers: Utilize purified water and high-quality containers to minimize contamination with metal ions and other reactive species.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) of the solution over time. | Photodegradation or oxidation. | Store the solution in an amber-colored, airtight container and protect it from light. Consider purging the headspace with an inert gas to minimize oxygen exposure. |
| Precipitate formation in the solution. | Change in pH, interaction with container material, or exceeding solubility limits. | Verify the pH of the solution and adjust if necessary. Ensure the storage container is made of an inert material. Confirm that the concentration is within the solubility limits at the storage temperature. |
| Loss of potency confirmed by analytical testing (e.g., HPLC). | Chemical degradation (oxidation, hydrolysis). | Add a stabilizing agent such as edetate disodium (EDTA) to chelate metal ions.[4][5] Consider adding an antioxidant.[2][5] Review storage conditions (temperature and light exposure). |
| Unexpected peaks in chromatogram during HPLC analysis. | Formation of degradation products. | Refer to the known degradation products of this compound.[3][7] Perform forced degradation studies to identify potential degradants under various stress conditions (acid, base, oxidation, heat, light).[9][10] |
Data on Stability of this compound in Aqueous Solutions
Table 1: Stability of this compound in a Commercial Aqueous Solution
| Storage Condition | Duration | Degradation | Initial Concentration | Final Concentration |
| 80°C | 3 months | ~1.3% | 10.21 mg/mL | 10.08 mg/mL |
| Data from Roman et al. (1979)[1][2] |
Table 2: Stability of this compound in Oral Liquid Formulations at Room Temperature
| Formulation | Storage Duration | Stability | pH Change |
| With Edetate Disodium | At least 37 days | Stable | Decreased from 5.0 to 4.0 |
| Without Edetate Disodium | 21 days (borderline) | Less Stable | Remained constant at 5.0 |
| Data from Gupta, V. D. (2009)[4][5][6] |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method for the analysis of this compound in aqueous solutions.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile phase: A mixture of a phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 4.0) and acetonitrile (e.g., 40:60 v/v).[11]
-
This compound reference standard.
-
High-purity water and HPLC-grade solvents.
2. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min[11]
-
Detection wavelength: 230 nm[11]
-
Injection volume: 20 µL
-
Column temperature: Ambient or controlled (e.g., 25°C).
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase or a suitable diluent at a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the aqueous this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay.
4. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a sample of the this compound solution. This involves subjecting the solution to various stress conditions to intentionally induce degradation:
-
Acid Hydrolysis: Add 1N HCl and heat (e.g., 80°C for 1 hour).[9][10] Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat (e.g., 80°C for 1 hour).[9][10] Neutralize before injection.
-
Oxidative Degradation: Add 3-6% H₂O₂ and store at room temperature (e.g., for 1 hour).[9][10]
-
Thermal Degradation: Heat the solution (e.g., at 80°C for 1 hour).[9][10]
-
Photodegradation: Expose the solution to UV light (e.g., for 4 days).[9][10]
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak and from each other.
5. Validation: Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9][10][11]
Visualizations
Caption: Degradation pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical stability of this compound in oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability of this compound in Oral Liquid Dosage Forms - ProQuest [proquest.com]
- 7. Decomposition of this compound in aqueous solution: identification of decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of this compound in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-indicating liquid chromatography method development for assay and impurity profiling of this compound in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
Technical Support Center: Investigating Unexpected Cytotoxic Effects of Amitriptyline in HEK293 Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on the unexpected cytotoxic effects of the tricyclic antidepressant amitriptyline in Human Embryonic Kidney 293 (HEK293) cells.
Frequently Asked Questions (FAQs)
Q1: Does amitriptyline induce cytotoxicity in HEK293 cells?
A1: Yes, studies have shown that amitriptyline can induce cytotoxic effects in HEK293 cells. This effect is dependent on both the concentration of the drug and the duration of exposure.[1] At lower concentrations (e.g., 39.06 and 78.12 μg/ml), amitriptyline may not have a significant effect on cell viability after 24 hours of treatment.[1] However, at higher concentrations (156.25 μg/ml and above) and with longer exposure times (e.g., 48 hours), a significant reduction in cell viability is observed.[1]
Q2: What is the reported IC50 value for amitriptyline in HEK293 cells?
A2: The half-maximal inhibitory concentration (IC50) for amitriptyline in HEK293 cells has been reported to be approximately 2043 µg/ml after 24 hours of treatment in one study and 959 µg/ml in another.[1] It is important to note that IC50 values can vary between experiments due to factors such as cell passage number, confluency, and specific assay conditions.
Q3: What are the potential mechanisms behind amitriptyline-induced cytotoxicity in HEK293 cells?
A3: The cytotoxic effects of amitriptyline in HEK293 cells are thought to be mediated by several mechanisms. One identified pathway is the activation of the PI3K/Akt/mTOR signaling pathway.[1] Additionally, in other cell types, amitriptyline has been shown to induce apoptosis, cause mitochondrial damage, and increase oxidative stress, which may also contribute to its cytotoxic effects in HEK293 cells.[2][3]
Q4: How can I be sure that the observed effects are due to amitriptyline and not other experimental factors?
A4: To ensure the observed cytotoxicity is a direct result of amitriptyline, it is crucial to include proper controls in your experiments. These should include:
-
Vehicle Control: Treat cells with the same solvent used to dissolve amitriptyline (e.g., DMSO or PBS) at the highest concentration used for the drug treatment.
-
Untreated Control: Cells cultured in media without any treatment.
-
Positive Control: A known cytotoxic agent to validate the assay's effectiveness.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay (e.g., MTT Assay) Results
-
Possible Cause 1: Uneven Cell Seeding.
-
Solution: Ensure a single-cell suspension before seeding by gently pipetting up and down multiple times. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells. Avoid swirling the plate, as this can cause cells to accumulate at the edges.
-
-
Possible Cause 2: Edge Effects.
-
Solution: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity within the plate.
-
-
Possible Cause 3: Incomplete Solubilization of Formazan Crystals (MTT Assay).
-
Solution: After adding the solubilization solution (e.g., DMSO or isopropanol), ensure complete dissolution of the formazan crystals by gently pipetting up and down or placing the plate on a shaker for a few minutes. Visually inspect the wells under a microscope to confirm that all crystals have dissolved before reading the absorbance.
-
-
Possible Cause 4: Pipetting Errors.
-
Solution: Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, immerse the pipette tip just below the surface of the liquid to avoid introducing air bubbles. Change pipette tips between different treatment groups.
-
Issue 2: HEK293 Cells Detaching from the Plate During the Experiment
-
Possible Cause 1: Over-confluency.
-
Solution: HEK293 cells can detach if they become too confluent. Seed the cells at a density that will not allow them to reach over 90% confluency by the end of the experiment.
-
-
Possible Cause 2: Temperature Shock.
-
Solution: HEK293 cells are sensitive to temperature changes. Ensure that all media and reagents are pre-warmed to 37°C before adding them to the cells.[4]
-
-
Possible Cause 3: Vigorous Washing Steps.
-
Solution: During media changes or washing steps, be gentle. Instead of aspirating the entire volume from the center of the well, aspirate from the side of the well with the plate tilted. Add new liquid slowly and gently down the side of the well.
-
-
Possible Cause 4: Lack of Divalent Cations in Wash Buffer.
-
Solution: Washing with PBS, which lacks calcium and magnesium, can cause HEK293 cells to detach.[5] Use a balanced salt solution containing Ca²⁺ and Mg²⁺ or pre-warmed complete culture medium for washing steps.
-
Issue 3: Inconsistent or No Apoptosis Detected
-
Possible Cause 1: Inappropriate Time Point.
-
Solution: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than the peak of cytotoxicity. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time for detecting apoptosis after amitriptyline treatment.
-
-
Possible Cause 2: Insufficient Drug Concentration.
-
Solution: The concentration of amitriptyline required to induce apoptosis may be different from that causing general cytotoxicity. Perform a dose-response experiment to identify the optimal concentration for apoptosis induction.
-
-
Possible Cause 3: Cell Density is Too High or Too Low.
-
Solution: The cell density can influence the apoptotic response. Optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Quantitative Data Summary
Table 1: Cytotoxic Effects of Amitriptyline on HEK293 Cell Viability (MTT Assay)
| Treatment Duration | Amitriptyline Concentration (µg/mL) | Cell Viability (%) | Reference |
| 24 hours | 39.06 | No significant effect | [1] |
| 24 hours | 78.12 | No significant effect | [1] |
| 24 hours | 156.25 | Significant decrease | [1] |
| 24 hours | 312.5 | Significant decrease | [1] |
| 24 hours | 625 | Significant decrease | [1] |
| 24 hours | 1250 | Significant decrease | [1] |
| 24 hours | 2500 | Significant decrease | [1] |
| 48 hours | All tested concentrations | Significant reduction | [1] |
Table 2: IC50 Values of Amitriptyline in HEK293 Cells
| Treatment Duration | IC50 (µg/mL) | Reference |
| 24 hours | 2043 | [1] |
| 24 hours | 959 | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of amitriptyline on HEK293 cells.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Amitriptyline stock solution (dissolved in a suitable solvent like DMSO or sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of amitriptyline in complete culture medium.
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared amitriptyline dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24 and 48 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after amitriptyline treatment.
Materials:
-
HEK293 cells treated with amitriptyline
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat HEK293 cells with amitriptyline as described in the MTT assay protocol in 6-well plates.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC negative and PI negative: Live cells
-
Annexin V-FITC positive and PI negative: Early apoptotic cells
-
Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative and PI positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing amitriptyline cytotoxicity in HEK293 cells.
Caption: Troubleshooting flowchart for high variability in MTT assay results.
Caption: Proposed signaling pathway for amitriptyline-induced cytotoxicity in HEK293 cells.
References
- 1. onlinejbs.com [onlinejbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Amitriptyline induces mitophagy that precedes apoptosis in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sticky Issues with 293 Cells | Culture Collections [culturecollections.org.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Amitriptyline Behavioral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during behavioral assays involving the tricyclic antidepressant, amitriptyline. This resource is intended for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental findings.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues that may lead to inconsistent results in your behavioral assays.
Issue 1: High variability in immobility time in the Forced Swim Test (FST) between control and amitriptyline-treated groups.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Water Temperature | Water temperature is a critical factor that can significantly influence the animal's behavior. Temperatures that are too cold can induce hypothermia and alter activity levels, while temperatures that are too warm may not be sufficiently stressful to elicit a clear depressive-like phenotype.[1] | Maintain a consistent water temperature, typically between 23-25°C for mice.[1] Use a thermometer to verify the temperature before each trial. |
| Animal Strain | Different mouse and rat strains exhibit varying baseline levels of activity and sensitivity to antidepressants.[2] | Use a well-characterized strain for which amitriptyline has been shown to have a robust effect, such as BALB/c or CD-1 mice. If using a different strain, conduct a pilot study to determine the optimal dose and expected effect size. |
| Animal Handling | Inconsistent or rough handling can increase stress and variability in behavior. | Handle animals gently and consistently. Acclimate them to the testing room for at least 30-60 minutes before the experiment. The same experimenter should handle all animals if possible.[2] |
| Pre-test Habituation | The duration and timing of the pre-test session (if any) can influence the results of the test session. | For a two-day protocol, ensure the pre-test and test sessions are conducted at the same time of day to minimize circadian rhythm effects. The pre-test is typically a 15-minute swim, followed by a 5-6 minute test session 24 hours later.[3] |
Issue 2: Amitriptyline fails to significantly reduce immobility in the Tail Suspension Test (TST).
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Animal Strain | Certain strains, like C57BL/6, are known to climb their tails, which can interfere with the measurement of immobility.[4] | Use a strain less prone to tail-climbing, or employ a "tail-climbing guard" (a small cylinder placed around the base of the tail).[4] |
| Method of Suspension | The way the animal is suspended can affect its stress level and behavior. | Suspend the mouse by the tail using adhesive tape, ensuring it cannot touch the walls of the apparatus or other surfaces.[5] The suspension height should be consistent. |
| Observer Bias | Manual scoring of immobility can be subjective and lead to inter-observer variability. | Use an automated system for scoring immobility whenever possible. If manual scoring is necessary, ensure the observer is blinded to the treatment groups and well-trained on a clear definition of immobility.[6] |
| Drug Administration Timing | The time between amitriptyline administration and the test is crucial for observing its effects. | Administer amitriptyline intraperitoneally (i.p.) 30-60 minutes before the test for acute studies.[7] |
Issue 3: Inconsistent results in the Elevated Plus Maze (EPM) with amitriptyline treatment.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Lighting Conditions | The level of illumination in the testing room can significantly impact anxiety levels and the exploratory behavior of rodents.[8] | Maintain a consistent and appropriate level of dim lighting (e.g., 10-30 lux) in the center of the maze.[8] Avoid sudden changes in light or shadows. |
| Handling and Acclimation | Prior handling and habituation to the testing environment can reduce anxiety and affect the baseline behavior of the animals. | Handle animals gently for several days before the test. Allow for an acclimation period of at least 30-60 minutes in the testing room.[9] |
| Time of Day | Circadian rhythms can influence anxiety levels and locomotor activity. | Conduct all tests at the same time of day to minimize variability. |
| Repeated Testing | Repeated exposure to the EPM can lead to habituation and altered responses to anxiolytic drugs. | Avoid repeated testing of the same animal in the EPM if possible. If re-testing is necessary, ensure a sufficient washout period between tests.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of amitriptyline in these behavioral assays?
A1: Amitriptyline is a tricyclic antidepressant that primarily works by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the brain.[10][11][12] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[11] It also acts as an antagonist at several other receptors, including muscarinic, histamine, and alpha-adrenergic receptors, which contributes to its overall pharmacological profile and side effects.[11][13]
Q2: What are the expected quantitative results for a successful amitriptyline experiment in these assays?
A2: The following table summarizes typical results. Note that these values can vary depending on the specific experimental conditions.
| Assay | Parameter | Control Group (Vehicle) | Amitriptyline-Treated Group |
| Forced Swim Test | Immobility Time (seconds) in a 6-minute test | ~150 - 200 seconds | Significant decrease (e.g., ~100 - 150 seconds)[14][15] |
| Tail Suspension Test | Immobility Time (seconds) in a 6-minute test | ~100 - 150 seconds | Significant decrease (e.g., ~50 - 100 seconds)[7][16] |
| Elevated Plus Maze | Time in Open Arms (%) in a 5-minute test | ~10 - 20% | Significant increase (e.g., ~20 - 40%)[17][18] |
Q3: How can genetic differences in drug metabolism affect the results?
A3: Amitriptyline is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP2C19.[10] Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in drug metabolism. Animals that are "poor metabolizers" may have higher plasma concentrations of amitriptyline, potentially leading to more pronounced effects or toxicity. Conversely, "ultrarapid metabolizers" may clear the drug too quickly, resulting in a diminished or absent behavioral effect. When using genetically diverse animal populations, this can be a major source of variability.
Experimental Protocols
Forced Swim Test (FST) Protocol (for Mice)
-
Apparatus: A transparent cylindrical container (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.[19]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.[20]
-
Procedure (Two-Day Protocol):
-
Day 1 (Pre-test): Gently place each mouse into the water-filled cylinder for 15 minutes. After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage.[3]
-
Day 2 (Test): 24 hours after the pre-test, administer amitriptyline (e.g., 10-20 mg/kg, i.p.) or vehicle 30-60 minutes before the test. Place the mouse back into the water cylinder for a 6-minute test session.[19][20]
-
-
Data Collection: Record the entire 6-minute session. Score the last 4 minutes for immobility time, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.[19][21]
Tail Suspension Test (TST) Protocol (for Mice)
-
Apparatus: A suspension bar or a dedicated TST apparatus that allows the mouse to hang freely without touching any surfaces.[4][22]
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes.[4]
-
Procedure:
-
Data Collection: Record the entire 6-minute session. Score the total time the mouse remains immobile. Immobility is defined as the absence of any movement, except for minor respiratory movements.[23]
Elevated Plus Maze (EPM) Protocol (for Rats)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor (typically 50-70 cm).[9][24][25][26][27][28]
-
Acclimation: Acclimate the rats to the dimly lit testing room for at least 30-60 minutes.[9]
-
Procedure:
-
Data Collection: Use a video tracking system to record the session. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.[24]
Visualizations
Caption: Simplified signaling pathway of amitriptyline.
Caption: General experimental workflow for behavioral assays.
References
- 1. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing behavior in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsmcentral.org [jsmcentral.org]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. Elevated plus maze protocol [protocols.io]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
- 12. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Amitriptyline - Wikipedia [en.wikipedia.org]
- 14. Repeated treatment with amitriptyline reduces immobility in the behavioural 'despair' test in rats by activating dopaminergic and beta-adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chronic Treatment with the Antidepressant Amitriptyline Prevents Impairments in Water Maze Learning in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jchr.org [jchr.org]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 21. 2.4.4. Forced swim test [bio-protocol.org]
- 22. The Tail Suspension Test [jove.com]
- 23. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 24. Research SOP: STANDARD OPERATING PROCEDURE FOR OPERATION, MAINTENANCE OF ELEVATED PLUS MAZE. [researchsop.com]
- 25. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 26. newcastle.edu.au [newcastle.edu.au]
- 27. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 28. mmpc.org [mmpc.org]
factors affecting the degradation rate of amitriptyline in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the degradation rate of amitriptyline in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of amitriptyline in an aqueous solution?
The stability of amitriptyline in solution is primarily affected by several factors, including:
-
pH: The degradation rate of amitriptyline is significantly influenced by the pH of the solution.
-
Light Exposure: While amitriptyline itself does not undergo direct photodegradation, it is susceptible to photosensitized degradation in the presence of substances like fulvic acid.[1][2]
-
Oxidation: Amitriptyline is prone to oxidative degradation, a process that can be catalyzed by light, metal ions, and other reactive oxygen species.[3][4] This is a major degradation pathway for tricyclic antidepressants.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]
-
Presence of Metal Ions: Contamination with metal ions, such as iron and copper, can accelerate the oxidative degradation of amitriptyline.[3][5]
-
Additives and Excipients: Certain substances, like sodium metabisulfite, can accelerate decomposition, while others, like edetate disodium (EDTA), can provide stabilization.[3][5]
Q2: My amitriptyline solution is showing signs of degradation. How can I identify the cause?
To troubleshoot the degradation of your amitriptyline solution, consider the following steps in the logical workflow below.
Caption: Troubleshooting workflow for amitriptyline degradation.
Q3: What is the effect of pH on the degradation rate of amitriptyline?
The photodegradation of amitriptyline increases significantly with an increase in pH.[1][2] For instance, in the presence of fulvic acid, the photosensitized degradation follows pseudo-first-order kinetics with a rate constant of 0.24 h⁻¹ at pH 8.0.[1][2] This is because the deprotonation of amitriptyline at higher pH levels facilitates the availability of nonbonding electrons on the nitrogen atom, making it more susceptible to reaction with excited species.[1][2]
Q4: Is amitriptyline sensitive to light?
Amitriptyline does not undergo direct photodegradation.[1][2] However, it is susceptible to rapid photosensitized degradation. This occurs in the presence of substances like fulvic acid, which, when excited by sunlight, can lead to the degradation of amitriptyline.[1][2] The primary photochemical processes in this scenario are demethylation and hydroxylation.[1][2] Therefore, it is recommended to protect amitriptyline solutions from light, especially if they contain photosensitizing agents.
Q5: How does temperature affect the stability of amitriptyline solutions?
Elevated temperatures accelerate chemical reactions, leading to faster degradation rates of amitriptyline.[3] While neat amitriptyline has high thermal stability (up to 188 °C), solutions are more susceptible to degradation at elevated temperatures.[3] One study on a commercial aqueous solution of amitriptyline hydrochloride showed no significant degradation when stored at 80°C for up to 3 months, which was attributed to the low ratio of headspace oxygen to the drug.[6] Another study noted a 1.3% degradation of an this compound solution when stored at 80°C for 90 days.[3]
Troubleshooting Guides
Issue: Rapid degradation of amitriptyline solution observed under ambient light.
-
Possible Cause: Photosensitized degradation due to the presence of contaminants or components in the solution that act as photosensitizers (e.g., fulvic acid in environmental samples).[1][2]
-
Troubleshooting Steps:
-
Protect from Light: Store the solution in amber glass vials or wrap the container in aluminum foil to protect it from light.
-
Analyze Blank Solution: Prepare and store a blank solvent/buffer solution under the same conditions to rule out degradation of the solvent or container.
-
Purify Components: If possible, purify the solution components to remove potential photosensitizers.
-
Issue: Inconsistent stability results between different batches of solutions.
-
Possible Cause: Contamination with metal ions, which can catalyze oxidative degradation.[3][5] The source of these contaminants can be the glassware, stoppers, or raw materials. Amber glass ampuls have been identified as a potential source of metal ion contaminants.[5]
-
Troubleshooting Steps:
-
Use High-Purity Water and Reagents: Ensure the use of high-purity water (e.g., Milli-Q) and analytical grade reagents.
-
Pre-treat Glassware: Acid-wash all glassware to remove any trace metal contaminants.
-
Incorporate a Chelating Agent: Consider adding a chelating agent like edetate disodium (EDTA) to the formulation to sequester metal ions.[5]
-
Issue: Accelerated degradation upon addition of certain excipients.
-
Possible Cause: Chemical incompatibility between amitriptyline and the added excipient. For example, sodium metabisulfite has been shown to accelerate the decomposition of amitriptyline.[3][5]
-
Troubleshooting Steps:
-
Review Excipient Compatibility: Conduct a thorough literature search on the compatibility of each excipient with amitriptyline.
-
Perform Forced Degradation Studies: Stress test the drug in the presence of each excipient individually to identify any incompatibilities.
-
Select Alternative Excipients: If an incompatibility is identified, select an alternative excipient with a better compatibility profile.
-
Quantitative Data Summary
Table 1: Pseudo-First-Order Degradation Rate Constants of Amitriptyline under Photosensitized Conditions
| pH | Rate Constant (k, h⁻¹) | Conditions | Reference |
| 8.0 | 0.24 | Air-saturated fulvic acid (FA) solution | [1],[2] |
Table 2: Stability of this compound Solution at Elevated Temperature
| Temperature (°C) | Duration | Degradation (%) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | Reference |
| 80 | 90 days | 1.3 | 10.21 | 10.08 | [3] |
| 80 | 3 months | < 0.1 | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Amitriptyline
This protocol outlines a general procedure for conducting forced degradation studies on amitriptyline solutions to assess stability.
Caption: Experimental workflow for forced degradation studies.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 N NaOH) and heat.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV or fluorescent light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to separate amitriptyline from its degradation products.[3][7]
-
Quantify the amount of remaining amitriptyline and the formed degradation products.
-
LC-MS/MS can be used for the identification and structural characterization of degradation products.[3]
-
Protocol 2: Analysis of Amitriptyline Degradation by RP-HPLC
A common method for analyzing amitriptyline and its degradation products is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode. The exact ratio and pH should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 239 nm or 254 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
Degradation Pathways
Oxidation is a significant degradation pathway for amitriptyline. The process can be initiated by various oxidizing agents and is often accelerated by factors like light and metal ions.
Caption: Simplified oxidative degradation pathways of amitriptyline.
The degradation of amitriptyline can lead to several products, including amitriptyline-N-oxide, nortriptyline (its primary active metabolite), and dibenzosuberone.[3][8] The specific products formed depend on the degradation conditions. For example, sodium metabisulfite attack on the olefinic double bond can lead to dibenzocycloheptanone.[3] In photosensitized degradation, demethylation and hydroxylation are the primary processes.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Degradation Strategies for Amitriptyline [mdpi.com]
- 5. Factors influencing decomposition rate of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Amitriptyline Hydrochloride Tablets
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the dissolution rate of amitriptyline hydrochloride tablets.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common initial strategies to improve the dissolution rate of this compound tablets?
A1: The most common initial strategies involve modifying the formulation to promote faster disintegration and drug release. These include:
-
Incorporation of Superdisintegrants: Adding superdisintegrants to the tablet formulation is a primary approach. These excipients facilitate the rapid breakup of the tablet into smaller particles, increasing the surface area available for dissolution.[1][2][3] Commonly used superdisintegrants for this compound tablets include Croscarmellose Sodium (Ac-Di-Sol), Sodium Starch Glycolate (Explotab), and Crospovidone.[4][5]
-
Formulation as Fast-Dissolving Tablets (FDTs) or Orally Disintegrating Tablets (ODTs): These dosage forms are designed to disintegrate or dissolve rapidly in the oral cavity, leading to faster drug release. This is often achieved through the use of specialized excipients and manufacturing techniques like direct compression with highly porous materials.
-
Particle Size Reduction of the Active Pharmaceutical Ingredient (API): While this compound is considered highly soluble, reducing its particle size can further enhance the dissolution rate by increasing the surface area-to-volume ratio.
Q2: Which superdisintegrant is most effective for this compound tablets?
A2: Studies have shown that the choice of superdisintegrant can significantly impact the dissolution rate. For this compound, a cationic drug, non-ionic superdisintegrants like Crospovidone have been found to be particularly effective.[2][4][5] Anionic superdisintegrants, such as Croscarmellose Sodium and Sodium Starch Glycolate, may interact with the cationic drug, potentially slowing down dissolution.[2] In one study, tablets formulated with Crospovidone demonstrated a more rapid drug release (99.83% within 7 minutes) compared to those with Croscarmellose Sodium or Sodium Starch Glycolate.[4][5]
Q3: What advanced techniques can be employed for a more significant improvement in dissolution rate?
A3: For a more substantial enhancement, especially if initial strategies are insufficient, the following advanced techniques can be considered:
-
Spray Freeze Drying (SFD) to Form Nanoparticles: This technique involves spraying a solution of the drug into a cryogenic liquid, followed by freeze-drying to produce amorphous nanoparticles. Nano-amitriptyline hydrochloride particles prepared by SFD have shown a significantly improved dissolution rate compared to the pure bulk drug.[6][7][8]
-
Formulation as a Self-Microemulsifying Drug Delivery System (SMEDDS): SMEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant, which spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[9][10][11] This pre-dissolved state of the drug in the microemulsion leads to a dramatic increase in the rate and extent of dissolution.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. Polyvinylpyrrolidone (PVP K-30) is a commonly used carrier. This method can enhance the dissolution of poorly soluble drugs by presenting the drug in an amorphous state and improving its wettability.
Q4: Are there any known drug-excipient compatibility issues with this compound?
A4: While this compound is generally compatible with common excipients, it is crucial to conduct compatibility studies, especially when using new or less common excipients.[12] As a cationic drug, potential interactions with anionic excipients should be carefully evaluated as they might retard dissolution.[2] Fourier-transform infrared spectroscopy (FTIR) is a common technique to assess potential interactions between the drug and excipients.[12]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and testing of this compound tablets.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution Rate Despite Using a Superdisintegrant | - Inappropriate choice of superdisintegrant (e.g., anionic superdisintegrant with a cationic drug).- Insufficient concentration of the superdisintegrant.- High tablet hardness, preventing rapid disintegration.- Inadequate blending of the superdisintegrant within the formulation. | - Switch to a non-ionic superdisintegrant like Crospovidone.[2]- Optimize the concentration of the superdisintegrant (typically 2-5% w/w).- Reduce the compression force to achieve a lower tablet hardness (e.g., in the range of 2.0 - 4.0 Kg/cm² for fast dissolving tablets).[4][5]- Ensure uniform blending of all excipients. |
| Tablet Capping or Lamination During Compression | - Entrapment of air in the powder blend.- Excessive "fines" (very small particles) in the granulation.- Worn-out or improperly set punches and dies. | - Slow down the tablet press speed to allow more time for air to escape.[13]- Optimize the granulation process to reduce the amount of fines.- Check and replace worn tooling. |
| Sticking of Powder to Punches and Dies | - High moisture content in the granules.- Insufficient or ineffective lubrication.- High concentration of low melting point excipients. | - Ensure granules are adequately dried.[13]- Increase the concentration of the lubricant (e.g., magnesium stearate) or try a different lubricant.- Polish the punch faces. |
| Phase Separation or Drug Precipitation in SMEDDS Formulation | - Poor solubility of the drug in the selected oil/surfactant/co-surfactant system.- Incompatible components in the SMEDDS formulation.- Incorrect ratio of oil, surfactant, and co-surfactant. | - Conduct thorough solubility studies to select the optimal oil, surfactant, and co-surfactant. For amitriptyline HCl, sesame oil (oil), Tween 80 (surfactant), and Propylene Glycol (co-surfactant) have been used successfully.[9][10]- Construct a pseudo-ternary phase diagram to identify the stable microemulsion region.[11]- Ensure all components are miscible and form a clear solution upon mixing. |
| Inconsistent Dissolution Results Between Batches | - Non-uniform mixing of the powder blend.- Segregation of the powder blend during handling or in the tablet press hopper.- Variations in compression force leading to different tablet hardness and porosity. | - Implement a validated and consistent blending process.- Use excipients with similar particle size distributions to minimize segregation.- Maintain tight control over the compression process parameters. |
Section 3: Experimental Protocols
Direct Compression Method for Fast-Dissolving Tablets
This protocol describes the formulation of fast-dissolving this compound tablets using different superdisintegrants.
Materials:
-
This compound
-
Croscarmellose Sodium (Ac-Di-Sol)
-
Sodium Starch Glycolate (Explotab)
-
Crospovidone
-
Microcrystalline Cellulose (MCC)
-
Magnesium Stearate
-
Talc
Procedure:
-
Sieving: Pass all ingredients through a #60 sieve to ensure uniformity.
-
Blending:
-
Mix the required quantities of this compound, superdisintegrant, and microcrystalline cellulose in a blender for 15 minutes.
-
Add talc and magnesium stearate to the powder blend and mix for an additional 5 minutes.
-
-
Compression: Compress the final blend into tablets using a single-punch tablet machine.
Table 1: Formulation of this compound Fast-Dissolving Tablets
| Ingredient (mg) | F1 | F2 | F3 |
| Amitriptyline HCl | 50 | 50 | 50 |
| Croscarmellose Sodium | 10 | - | - |
| Sodium Starch Glycolate | - | 10 | - |
| Crospovidone | - | - | 10 |
| Microcrystalline Cellulose | 135 | 135 | 135 |
| Magnesium Stearate | 2.5 | 2.5 | 2.5 |
| Talc | 2.5 | 2.5 | 2.5 |
| Total Weight | 200 | 200 | 200 |
Spray Freeze Drying (SFD) for Nanoparticle Formation
This protocol outlines the preparation of nano-amitriptyline hydrochloride particles to enhance dissolution.
Materials:
-
This compound
-
Deionized Water
-
Liquid Nitrogen
Procedure:
-
Solution Preparation: Prepare aqueous solutions of this compound at different concentrations (e.g., 0.02, 0.04, and 0.06 wt%).
-
Spraying: Spray the solution through a nozzle into a vessel containing liquid nitrogen.
-
Freeze-Drying: Transfer the frozen droplets to a freeze-dryer and dry for an extended period (e.g., 72 hours) to remove the water by sublimation, resulting in dry nanoparticles.[14]
Table 2: Dissolution of Amitriptyline HCl Nanoparticles Prepared by SFD
| Formulation | Mean Particle Size (nm) | Time for Complete Dissolution (min) |
| Pure Amitriptyline HCl | >1000 | >60 |
| 0.06 wt% Amitriptyline HCl (SFD) | ~90 | 5 |
| 0.04 wt% Amitriptyline HCl (SFD) | ~150 | 10 |
| 0.02 wt% Amitriptyline HCl (SFD) | ~250 | 20 |
Data adapted from a study on nano-amitriptyline HCl particle preparation.[14]
Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol describes the preparation of a liquid SMEDDS formulation for this compound.
Materials:
-
This compound
-
Sesame Oil (Oil Phase)
-
Tween 80 (Surfactant)
-
Propylene Glycol (Co-surfactant)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Formulation:
-
Accurately weigh the required amounts of sesame oil, Tween 80, and propylene glycol.
-
Add this compound to the mixture and vortex until a clear solution is obtained.[10]
-
-
Characterization: Evaluate the self-emulsification time, droplet size, and in vitro dissolution of the resulting microemulsion upon dilution with an aqueous medium.
Table 3: Optimized SMEDDS Formulation and Dissolution
| Component | Optimized Formulation |
| Sesame Oil | 3.6 ml |
| Tween 80 & Propylene Glycol (1:1) | 3.6 ml |
| Amitriptyline HCl | 5% of SMEDDS |
| In Vitro Drug Release | ~21.3% in 15 min |
| Pure Drug Release | ~32.4% in 15 min |
Note: The seemingly lower initial release of the SMEDDS formulation compared to the pure drug in this specific study might be due to the experimental conditions and does not reflect the overall enhanced bioavailability typically seen with SMEDDS.[10]
Section 4: Visualizations
Caption: Workflow for Direct Compression of Fast-Dissolving Tablets.
Caption: Mechanism of Superdisintegrant Action in Tablet Dissolution.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Immediate-Release Formulations Produced via Twin-Screw Melt Granulation: Systematic Evaluation of the Addition of Disintegrants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Preparation and characterization of nano this compound particles by spray freeze drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and characterization of nano this compound particles by spray freeze drying - PowderPro [powderpro.se]
- 9. sdbindex.com [sdbindex.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. biogrund.com [biogrund.com]
- 14. researchgate.net [researchgate.net]
minimizing off-target effects in amitriptyline cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in amitriptyline cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of amitriptyline in cell-based assays?
A1: Amitriptyline is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) through the serotonin transporter (SERT) and norepinephrine transporter (NET), respectively.[1][2] However, it is also known for its "promiscuous" binding profile, leading to several off-target effects that can confound experimental results. These include:
-
Antagonism of Muscarinic Acetylcholine Receptors (M1-M5): This can lead to anticholinergic effects in vitro.[3][4][5][6][7]
-
Antagonism of Histamine H1 Receptors: This contributes to sedative effects in vivo and can influence cell signaling in vitro.[4]
-
Antagonism of α1-Adrenergic Receptors: This can impact signaling pathways related to vasoconstriction and other physiological responses.[4]
-
Interaction with Sigma-1 Receptors: Amitriptyline acts as a sigma-1 receptor agonist, which can modulate calcium signaling.[8][9]
-
Cytotoxicity: At higher concentrations, amitriptyline can induce cell death through mechanisms that may be independent of its primary targets.[3][10][11][12][13][14]
-
Lysosomal Trapping: As a lipophilic amine, amitriptyline can accumulate in acidic organelles like lysosomes, a phenomenon known as lysosomotropism, which can disrupt cellular processes.[15][16]
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: A robust experimental design with appropriate controls is crucial. Consider the following strategies:
-
Use of Selective Antagonists: Co-incubate your cells with amitriptyline and a selective antagonist for a suspected off-target receptor. For example, use atropine to block muscarinic receptors or diphenhydramine for histamine H1 receptors. If the observed effect is diminished in the presence of the antagonist, it suggests an off-target interaction.
-
Cell Line Selection: If possible, use cell lines with low or no expression of the off-target receptor of interest. For instance, some cell lines like Caco-2 have been reported to have low or absent histamine receptor expression.[1]
-
Knockout/Knockdown Models: Utilize cell lines where the gene for the suspected off-target receptor has been knocked out or its expression is knocked down using techniques like CRISPR or siRNA.
-
Dose-Response Curves: Generate detailed dose-response curves. On-target and off-target effects often occur at different concentration ranges, which can be correlated with the known binding affinities of amitriptyline.
-
Structural Analogs: Include a structurally related compound with a different off-target profile as a negative control.
Q3: What is a typical concentration range for observing on-target versus off-target effects of amitriptyline?
A3: The effective concentration of amitriptyline can vary significantly depending on the cell type, assay conditions, and the specific endpoint being measured. However, a general guideline based on its binding affinities is as follows:
-
On-target (SERT/NET inhibition): Typically observed in the low nanomolar range (Ki for SERT is ~3.45 nM and for NET is ~13.3 nM).[1][17]
-
High-Affinity Off-Targets (Histamine H1, Muscarinic Receptors): Effects can be seen in the low to mid-nanomolar range (Ki for H1 is ~0.5-1.1 nM; Ki for muscarinic receptors is ~11-24 nM).[17]
-
Lower-Affinity Off-Targets and Cytotoxicity: These effects often manifest at micromolar concentrations. For example, cytotoxicity in SH-SY5Y cells has an IC50 of approximately 81 µM at 24 hours.[10][11]
It is crucial to perform a dose-response study in your specific assay system to determine the relevant concentration range.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Assay Results
Possible Cause: Off-target effects at muscarinic or histamine receptors are interfering with your assay readout.
Troubleshooting Steps:
-
Review Amitriptyline's Pharmacology: Compare the concentrations you are using with the known binding affinities for various receptors (see Table 1).
-
Implement Control with Antagonists:
-
To test for muscarinic receptor involvement, pre-incubate cells with a non-selective muscarinic antagonist like atropine (at a concentration sufficient to block the receptors, e.g., 1 µM) before adding amitriptyline.
-
To test for histamine H1 receptor involvement, pre-incubate with an H1 antagonist like diphenhydramine (e.g., 1 µM).
-
-
Analyze Results: If the unexpected effect is blocked by the antagonist, it is likely mediated by that off-target receptor.
Issue 2: High Cell Death or Poor Cell Health
Possible Cause: Amitriptyline-induced cytotoxicity.
Troubleshooting Steps:
-
Determine the Cytotoxic Threshold: Perform a cytotoxicity assay to determine the IC50 of amitriptyline in your cell line and at your experimental time points.
-
Adjust Amitriptyline Concentration: Ensure your experimental concentrations are well below the cytotoxic threshold.
-
Reduce Incubation Time: If possible, shorten the duration of amitriptyline exposure.
-
Consider Cell Line Sensitivity: Some cell lines may be more sensitive to the cytotoxic effects of amitriptyline. If feasible, test your assay in a more resistant cell line.
Issue 3: Assay Signal Decreases Over Time or Shows High Background
Possible Cause: Lysosomal trapping of amitriptyline. The accumulation of the compound in lysosomes can lead to various cellular dysfunctions and may interfere with fluorescent readouts.
Troubleshooting Steps:
-
Assess Lysosomal Sequestration: Use a fluorescent probe like LysoTracker Red to visualize and quantify the accumulation of acidic compartments, which can be indicative of lysosomal trapping.[10][18][19] An increase in LysoTracker intensity may suggest an expansion of the lysosomal compartment.
-
Use Lysosomal Inhibitors as Controls: Co-incubation with agents that disrupt lysosomal pH, such as chloroquine or bafilomycin A1, can help elucidate the role of lysosomal function in your observed effects.[10][12]
-
Optimize Assay Readout: If using a fluorescent reporter, check for potential quenching or interference from the accumulated amitriptyline. Consider using a non-fluorescent readout if possible.
Issue 4: Variability in Potency (IC50/EC50) Between Experiments
Possible Cause: Influence of serum proteins in the cell culture medium. Amitriptyline is highly protein-bound, and variations in serum concentration can alter the free, active concentration of the drug.
Troubleshooting Steps:
-
Standardize Serum Concentration: Use a consistent lot and concentration of serum for all experiments.
-
Test in Low-Serum or Serum-Free Conditions: If your cell line can tolerate it, perform experiments in reduced-serum or serum-free media to minimize the impact of protein binding. Be aware that this may also alter cell health and signaling.
-
Quantify Free Concentration: If precise measurements are critical, consider methods to estimate or measure the unbound fraction of amitriptyline in your specific media formulation.
Data Presentation
Table 1: Binding Affinities (Ki) and Functional Activities (IC50/EC50) of Amitriptyline for On- and Off-Target Receptors
| Target | Action | Species | Assay Type | Value (nM) | Reference(s) |
| SERT | Inhibition | Human | Radioligand Binding | 3.45 | [1][17] |
| NET | Inhibition | Human | Radioligand Binding | 13.3 | [1][17] |
| Histamine H1 Receptor | Antagonism | Human | Radioligand Binding | 0.5 - 1.1 | [17] |
| Muscarinic Receptors (M1-M5) | Antagonism | Rat/Human | Radioligand Binding | 11 - 24 | [17] |
| α1-Adrenergic Receptor | Antagonism | Human | Radioligand Binding | 4.4 | [17] |
| Sigma-1 Receptor | Agonism | Human | Radioligand Binding | 287 | [17] |
| 5-HT2A Receptor | Antagonism | Human | Radioligand Binding | 235 | [17] |
| hERG Potassium Channel | Blockade | Human | Electrophysiology | 4780 (IC50) | [17] |
Table 2: Cytotoxicity of Amitriptyline in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference(s) |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 hours | 81.03 | [10] |
| SH-SY5Y (Human Neuroblastoma) | MTT | 48 hours | 59.78 | [10] |
| SH-SY5Y (Human Neuroblastoma) | MTT | 72 hours | 43.60 | [10] |
| Human Fibroblasts | Cell Counting | 24 hours | ~50 | [3] |
| HEK293 (Human Embryonic Kidney) | MTT | 24 hours | > 156.25 µg/ml | [11] |
| HEK293 (Human Embryonic Kidney) | MTT | 48 hours | Significant reduction at all tested concentrations | [11] |
| A2780 (Human Ovarian Cancer) | MTT | 24 hours | 1144 µg/ml | [4] |
| A2780 (Human Ovarian Cancer) | MTT | 48 hours | 1071 µg/ml | [4] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of amitriptyline in culture medium. Remove the old medium from the cells and add the amitriptyline-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10][11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 2: Assessment of Lysosomal Trapping using LysoTracker Red
-
Cell Plating: Seed cells on a glass-bottom dish or plate suitable for fluorescence microscopy. Allow cells to adhere.
-
Compound Treatment: Treat cells with the desired concentrations of amitriptyline for the appropriate duration.
-
LysoTracker Staining: During the last 30-60 minutes of incubation, add LysoTracker Red to the culture medium at the manufacturer's recommended concentration.
-
Imaging: Wash the cells with fresh, pre-warmed medium and immediately image them using a fluorescence microscope with the appropriate filter set for red fluorescence.
-
Analysis: Quantify the fluorescence intensity and the number/size of fluorescent puncta per cell to assess changes in the lysosomal compartment.[10][18][19]
Protocol 3: SERT/NET Uptake Inhibition Assay
-
Cell Plating: Plate cells stably expressing human SERT or NET (e.g., HEK293-hSERT or SK-N-BE(2)C) in a 96-well plate and allow them to form a confluent monolayer.[16][20]
-
Pre-incubation with Inhibitor: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of amitriptyline or a control inhibitor (e.g., citalopram for SERT, desipramine for NET) for 15-30 minutes at room temperature or 37°C.[16]
-
Substrate Addition: Initiate the uptake reaction by adding a mixture of a radiolabeled substrate (e.g., [3H]serotonin for SERT, [3H]norepinephrine for NET) and a final concentration of the unlabeled substrate.[16][21]
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with a lysis buffer.
-
Scintillation Counting: Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of uptake at each amitriptyline concentration compared to the vehicle control and calculate the IC50 value.
Visualizations
Caption: Workflow for distinguishing on-target from off-target effects.
References
- 1. Histamine H1- and H4-receptor expression in human colon-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective expression of histamine receptors H1R, H2R, and H4R, but not H3R, in the human intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amitriptyline Dependence and Its Associations: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Interaction of amitriptyline with muscarinic receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Non-selectivity of amitriptyline for subtypes of brain muscarinic receptors demonstrated in binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Antidepressant Drug Amitriptyline Affects Human SH-SY5Y Neuroblastoma Cell Proliferation and Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic effects of amitriptyline in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The tricyclic antidepressant amitriptyline is cytotoxic to hjuman breast cancer (MCF7) cells | Journal of Biological Studies [onlinejbs.com]
- 15. drugs.com [drugs.com]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurophysiology - Appropriate cell lines to study depression - Biology Stack Exchange [biology.stackexchange.com]
- 18. Effects of amitriptyline and fluoxetine upon the in vitro proliferation of tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioivt.com [bioivt.com]
- 20. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioivt.com [bioivt.com]
Validation & Comparative
A Comparative Analysis of Amitriptyline Hydrochloride and Pregabalin in Attenuating Neuropathic Pain Following Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain is a debilitating chronic condition that frequently follows a spinal cord injury (SCI), significantly impeding the quality of life and functional recovery of affected individuals. The management of SCI-induced neuropathic pain remains a significant clinical challenge. Among the pharmacological agents utilized, the tricyclic antidepressant amitriptyline hydrochloride and the gabapentinoid pregabalin are two prominent first- or second-line treatment options.[1][2] This guide provides a comprehensive comparison of their efficacy and mechanisms of action in preclinical SCI and related neuropathic pain models, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways. Pregabalin is notably the only US FDA-approved drug for treating neuropathic pain in individuals with spinal cord injuries.[3]
Comparative Efficacy in a Preclinical Neuropathic Pain Model
Direct head-to-head comparative studies of amitriptyline and pregabalin in a spinal cord injury animal model are limited in the available scientific literature. However, a study utilizing a rat model of spinal nerve ligation (SNL), which induces neuropathic pain, provides valuable comparative data on their antiallodynic effects.[3]
Table 1: Comparison of the Effect of Amitriptyline and Pregabalin on Mechanical Allodynia in a Rat Spinal Nerve Ligation Model [3]
| Treatment Group | Dosage | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Treatment | Percentage of Maximum Possible Effect (%MPE) |
| Vehicle | - | 15.0 ± 0.0 | 2.1 ± 0.5 | - |
| Amitriptyline | 10 mg/kg/day (i.p.) for 5 days | 15.0 ± 0.0 | 9.8 ± 1.2 | ~59% |
| Pregabalin | 10 mg/kg/day (i.p.) for 5 days | 15.0 ± 0.0 | 8.5 ± 1.5 | ~49% |
*Indicates a statistically significant increase in paw withdrawal threshold compared to the vehicle-treated group (P < 0.001). Data are presented as mean ± standard error of the mean. The %MPE is calculated as: ((Post-treatment threshold - Vehicle threshold) / (Baseline threshold - Vehicle threshold)) x 100.
Mechanisms of Action
This compound
Amitriptyline, a tricyclic antidepressant, exerts its analgesic effects through multiple mechanisms. Its primary action is the inhibition of serotonin and norepinephrine reuptake in the central nervous system.[4][5] The increased concentration of norepinephrine in the spinal cord's posterior gray column is thought to be a key contributor to its analgesic properties.[4] This leads to enhanced activation of alpha-2 adrenergic receptors, which in turn modulates pain transmission.[4] Additionally, amitriptyline's ability to block sodium channels may also play a role in its efficacy against neuropathic pain.[4] Recent studies also suggest that amitriptyline's anti-nociceptive effects may involve the suppression of the MAPK/ERK and CREB signaling pathways and a reduction in pro-inflammatory cytokines through the activation of A3 adenosine receptors.[6]
Pregabalin
Pregabalin, a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), does not directly act on GABA receptors.[7] Instead, its primary mechanism of action involves binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[3][7] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn modulates the release of several excitatory neurotransmitters, including glutamate, substance P, and norepinephrine.[8] By dampening this excessive neuronal excitability, pregabalin effectively alleviates neuropathic pain.[8]
Signaling Pathways in SCI-Induced Neuropathic Pain
The development of neuropathic pain after spinal cord injury is a complex process involving multiple signaling pathways. The initial injury triggers a cascade of events, including neuronal and glial cell activation, leading to central sensitization.
Caption: Signaling cascade in SCI neuropathic pain and drug targets.
Experimental Protocols
Spinal Cord Injury Model (Contusion)
A common method to induce a clinically relevant spinal cord injury in rodents is the weight-drop contusion model.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. A laminectomy is performed at the thoracic level (e.g., T10) to expose the spinal cord.
-
Injury Induction: A standardized weight (e.g., 10 g) is dropped from a specific height (e.g., 12.5 mm) onto the exposed dura mater using a specialized impactor device. This creates a reproducible contusion injury.
-
Post-operative Care: Animals receive post-operative care, including analgesics, antibiotics, and manual bladder expression until bladder function returns.
Behavioral Assessment of Neuropathic Pain (Von Frey Test)
Mechanical allodynia, a hallmark of neuropathic pain, is assessed using the von Frey filament test.
-
Acclimation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15 minutes.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response Measurement: The paw withdrawal threshold is determined using the up-down method. A positive response is a sharp withdrawal of the paw. The 50% withdrawal threshold is calculated using a specific formula.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of amitriptyline and pregabalin in a rat model of SCI-induced neuropathic pain.
Caption: Preclinical experimental workflow for drug efficacy testing.
Conclusion
Both this compound and pregabalin demonstrate efficacy in preclinical models of neuropathic pain, albeit through distinct mechanisms of action. Pregabalin, with its specific action on the α2δ subunit of calcium channels, and its FDA approval for SCI-related neuropathic pain, represents a targeted therapeutic approach.[3][7] Amitriptyline offers a broader mechanism involving the modulation of multiple neurotransmitter systems and ion channels.[4] The choice between these agents in a clinical setting may depend on the patient's specific pain phenotype, comorbidities, and tolerance to potential side effects. Further head-to-head studies in standardized SCI animal models are warranted to provide a more definitive comparison of their therapeutic potential and to elucidate the nuances of their effects on the complex pathophysiology of neuropathic pain following spinal cord injury.
References
- 1. Frontiers | Progress in treatment of pathological neuropathic pain after spinal cord injury [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Amitriptyline, but Not Pregabalin, Reverses the Attenuation of Noxious Stimulus-Induced Analgesia After Nerve Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Chronic Central Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of pregabalin, amitriptyline, and gabapentin for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chronic Pain After Spinal Cord Injury: Is There a Role for Neuron-Immune Dysregulation? [frontiersin.org]
Validating Amitriptyline Hydrochloride's Efficacy in Organoid Models: A Comparative Guide
Introduction
Amitriptyline hydrochloride, a tricyclic antidepressant, has a long history of clinical use for depression and off-label for conditions like chronic pain. Emerging research in traditional 2D cell cultures and animal models suggests it may also possess neurotrophic and anti-cancer properties.[1][2] Organoids, 3D self-organizing structures derived from stem cells that mimic the architecture and function of human organs, offer a sophisticated platform for validating these potential therapeutic effects in a more physiologically relevant context.[3][4]
This guide provides a comparative analysis of amitriptyline's known efficacy, proposes experimental frameworks for its validation in organoid models, and contrasts this with data from alternative drugs already tested in these systems. Due to the nascent stage of research, this guide combines established data with proposed, yet-to-be-conducted, experimental designs to illuminate a path forward for validating amitriptyline's potential using next-generation in vitro models.
Section 1: Neurodevelopmental and Neurogenic Effects in Brain Organoid Models
Amitriptyline's potential to influence neuronal health is a key area of investigation. While direct testing in brain organoids is lacking, its known mechanisms of action provide a strong basis for proposing a validation workflow and comparing it to other antidepressants that have been studied in these models.
Amitriptyline's Known Neurotrophic Mechanisms
Studies in animal models and neuronal cell cultures have shown that amitriptyline can promote neurogenesis and neuronal development.[5][6] This is thought to occur through the activation of neurotrophin signaling pathways, specifically by binding to and activating the Tyrosine Kinase B (TrkB) receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[5][7] This action is distinct from its primary antidepressant effect of blocking serotonin and norepinephrine reuptake.
Comparison with Alternatives: Selective Serotonin Reuptake Inhibitors (SSRIs)
In contrast to the lack of data for amitriptyline, SSRIs like fluoxetine and paroxetine have been tested in brain organoid models, primarily to assess their neurodevelopmental safety. These studies provide a valuable benchmark for methodology and potential outcomes. For instance, studies have shown that fluoxetine can reversibly suppress neuronal activity in cortical spheroids, while paroxetine has been found to suppress synapse growth and reduce the population of oligodendrocytes, the brain's myelin-producing cells.[3][8]
Data Presentation: Amitriptyline vs. SSRIs in Brain Organoids
The following table compares the known or proposed effects of amitriptyline with the observed effects of SSRIs in brain organoid models.
| Parameter | This compound (Proposed) | Fluoxetine (Observed) | Paroxetine (Observed) |
| Model | Human iPSC-derived Brain Organoids | Human iPSC-derived Cortical Spheroids | Human iPSC-derived "BrainSpheres" |
| Neurite Outgrowth | Expected Increase[5] | Dose-dependent alteration | Reduced neurite outgrowth[8] |
| Synaptogenesis | Proposed for evaluation | No significant alteration in excitatory synapses[3] | Reduced synaptophysin levels[8] |
| Neuronal Activity | Proposed for evaluation | Reversibly suppressed[3] | Not reported |
| Oligodendrocyte # | Proposed for evaluation | Not reported | Significantly decreased[8] |
| Key Signaling Pathway | TrkB/BDNF activation[5][7] | Serotonin reuptake inhibition[3] | Serotonin reuptake inhibition |
Experimental Protocols
Proposed Protocol for Amitriptyline Validation in Brain Organoids
-
Organoid Generation: Generate cerebral organoids from human induced pluripotent stem cells (hiPSCs) using a well-established protocol (e.g., Lancaster and Knoblich method) for a period of 30-40 days to allow for the development of diverse neural cell types.
-
Drug Treatment: Expose mature organoids to a range of amitriptyline concentrations (e.g., 1 µM, 5 µM, 10 µM), based on therapeutic ranges and previous in vitro studies, for a period of 7-14 days. A vehicle control (e.g., sterile water or DMSO) will be used.
-
Endpoint Analysis:
-
Immunofluorescence and Imaging: Fix, section, and stain organoids for markers of neuronal identity (β-III-tubulin), neurite outgrowth (MAP2), synapses (Synaptophysin), and oligodendrocytes (Olig2). Acquire images using confocal microscopy and quantify neurite length, synapse density, and cell populations.
-
Western Blot: Analyze protein lysates from organoids to quantify levels of TrkB phosphorylation, BDNF, and synaptic proteins.
-
Cell Viability Assay: Use a luminescence-based assay (e.g., CellTiter-Glo 3D) to assess cytotoxicity.
-
Electrophysiology: Perform multi-electrode array (MEA) recordings to assess changes in spontaneous neuronal firing and network activity.
-
Mandatory Visualizations
Section 2: Anti-Cancer Efficacy in Tumor Organoid Models
Drug repurposing is a key strategy in oncology, and several studies suggest that amitriptyline exhibits anti-cancer properties in 2D cell line models.[1][2][9] Patient-derived tumor organoids (PDTOs) provide a superior platform to test these effects, as they retain the genetic and phenotypic characteristics of the original tumor.[10][11]
Amitriptyline's Known Anti-Cancer Mechanisms
In various cancer cell lines, including lung, cervical, and liver cancer, amitriptyline has been shown to induce high levels of reactive oxygen species (ROS), leading to mitochondrial damage and apoptosis.[12] It can also modulate autophagy, a cellular recycling process that can either promote or inhibit cancer cell survival, depending on the context.[1][9]
Comparison with Standard-of-Care Chemotherapies
PDTOs are increasingly used to predict patient responses to standard chemotherapies like paclitaxel and cisplatin.[13][14] Validating amitriptyline in PDTOs would involve comparing its efficacy (e.g., IC50 values) against these established drugs, potentially identifying it as a standalone or adjuvant therapy for specific tumor subtypes.
Data Presentation: Amitriptyline's Anti-Cancer Potential
This table summarizes data from 2D cell line studies as a proxy for how amitriptyline might perform in 3D organoid models, a necessary step before clinical translation.
| Parameter | This compound (Observed in 2D) | Standard Chemotherapies (in PDTOs) |
| Model | Human Cancer Cell Lines (H460, HeLa, HepG2) | Patient-Derived Tumor Organoids (e.g., CRC, Ovarian) |
| Mechanism | ROS production, mitochondrial damage, apoptosis[12] | DNA damage, cell cycle arrest |
| Cell Viability | Dose-dependent reduction[9] | Dose-dependent reduction (used for sensitivity screening) |
| Apoptosis | Induced[12] | Induced |
| Autophagy | Modulated (context-dependent)[1] | Can be induced as a resistance mechanism |
Experimental Protocols
Proposed Protocol for Amitriptyline Validation in Patient-Derived Tumor Organoids (PDTOs)
-
PDTO Establishment: Generate PDTOs from fresh tumor tissue obtained from consenting patients (e.g., colorectal cancer biopsies) following established protocols. Culture organoids in a basement membrane matrix with appropriate growth factors.
-
Drug Screening: Dissociate mature PDTOs into small fragments or single cells and plate in 384-well plates. Treat with a dose-response matrix of amitriptyline and a relevant standard-of-care chemotherapy (e.g., 5-Fluorouracil for colorectal cancer).
-
Endpoint Analysis:
-
Viability/Cytotoxicity Assay: After 5-7 days of treatment, perform a high-throughput cell viability assay (e.g., CellTiter-Glo 3D) to determine the dose-response curve and calculate IC50 values.
-
Apoptosis Assay: Use a fluorescent marker for activated caspases (e.g., Caspase-Glo 3/7) to quantify apoptosis.
-
ROS Measurement: Employ a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels via high-content imaging.
-
Biomarker Analysis: Conduct immunofluorescence or qPCR on treated organoids to assess changes in markers for apoptosis (cleaved PARP) and autophagy (LC3B).
-
Mandatory Visualizations
Section 3: Reproductive Toxicity in Testicular Organoid Models
To date, the only direct testing of amitriptyline in an organoid model comes from a study on reproductive toxicology. This provides concrete, comparative data on its potential side effects.
Direct Experimental Evidence
A 2024 study by Wu et al. utilized a rat testicular organoid model to compare the reproductive toxicity of amitriptyline and another antidepressant, mirtazapine.[15] The study found that amitriptyline induced significantly more apoptosis and exhibited greater cytotoxicity to spermatogenic cells compared to mirtazapine.[15] At higher doses, amitriptyline also downregulated the expression of Zo1, a protein essential for the integrity of the blood-testis barrier.[15]
Comparison with an Alternative: Mirtazapine
The direct comparison within this study is invaluable. While both drugs showed dose-dependent effects, mirtazapine was found to be less damaging to the testicular organoids. Sertoli cells, which support sperm development, showed particular resistance to mirtazapine-induced damage.[15]
Data Presentation: Amitriptyline vs. Mirtazapine in Testicular Organoids
| Parameter | This compound | Mirtazapine |
| Model | Rat Testicular Organoids | Rat Testicular Organoids |
| Apoptosis | Greater induction of apoptosis | Lower induction of apoptosis |
| Cytotoxicity | Higher cytotoxicity across cell lines | Lower cytotoxicity |
| Spermatogenesis Genes | More significant impact on gene expression | Less impact on gene expression |
| Blood-Testis Barrier (Zo1) | Downregulated at higher doses (damage) | No effect on expression |
| Effect on Sertoli Cells | Damage observed | Cells showed resistance to damage |
| Data summarized from Wu et al., 2022, as cited in a 2024 review.[15] |
Experimental Protocols
Methodology for Testicular Organoid Toxicity Assay (Adapted from Wu et al.) [15]
-
Organoid Formation: Testicular cells from neonatal rats are isolated and cultured in a basement membrane matrix to form testicular organoids, which are confirmed to contain germ cells and Sertoli cells.
-
Drug Exposure: Mature organoids are treated with varying concentrations of amitriptyline and mirtazapine for a defined period (e.g., 48-96 hours).
-
Endpoint Analysis:
-
Cell Viability: Assessed using a standard assay (e.g., MTT or live/dead staining).
-
Apoptosis Measurement: Quantified by TUNEL assay or flow cytometry using Annexin V staining.
-
Gene Expression Analysis: RNA is extracted from the organoids, and qPCR is performed to measure the expression levels of genes related to spermatogenesis and blood-testis barrier function (e.g., Zo1).
-
Immunohistochemistry: Organoid sections are stained for cell-specific markers to visualize the impact on different cell populations (e.g., Sertoli cells, germ cells).
-
Mandatory Visualization
Organoid technology holds immense promise for validating the multifaceted therapeutic potential of established drugs like this compound. While direct evidence of its efficacy in organoid models is currently limited to reproductive toxicology, a clear path exists for its evaluation in more complex systems like brain and tumor organoids. By adapting established protocols used for other drugs, researchers can rigorously test amitriptyline's proposed neurotrophic and anti-cancer effects. The comparative data presented here—pitting amitriptyline against SSRIs in the context of neurodevelopment and mirtazapine in toxicology—highlights how organoid platforms can provide nuanced, clinically relevant insights. Future studies are essential to bridge the gap between promising results in traditional models and the robust, human-relevant validation that organoid systems can provide.
References
- 1. preprints.org [preprints.org]
- 2. Antitumoral Effects of Tricyclic Antidepressants: Beyond Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axionbiosystems.com [axionbiosystems.com]
- 4. Frontiers | Advances in the knowledge and therapeutics of schizophrenia, major depression disorder, and bipolar disorder from human brain organoid research [frontiersin.org]
- 5. Amitriptyline-Mediated Cognitive Enhancement in Aged 3×Tg Alzheimer's Disease Mice Is Associated with Neurogenesis and Neurotrophic Activity | PLOS One [journals.plos.org]
- 6. Tricyclic antidepressant amitriptyline indirectly increases the proliferation of adult dentate gyrus-derived neural precursors: an involvement of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Brain Organoid Study Shows Antidepressant Harms Developing Neurons | Technology Networks [technologynetworks.com]
- 9. The Antidepressant Drug Amitriptyline Affects Human SH-SY5Y Neuroblastoma Cell Proliferation and Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-Derived Tumor Organoids for Drug Repositioning in Cancer Care: A Promising Approach in the Era of Tailored Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Acute oxidant damage promoted on cancer cells by amitriptyline in comparison with some common chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of patient-derived tumor organoids to functionally inform treatment decisions in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The reprotoxic adverse side effects of neurogenic and neuroprotective drugs: current use of human organoid modeling as a potential alternative to preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amitriptyline and Novel Serotonin Modulators for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the tricyclic antidepressant amitriptyline and the novel serotonin modulators, vilazodone and vortioxetine, for the treatment of major depressive disorder (MDD). The information presented is intended to support research, scientific evaluation, and drug development efforts in the field of neuropsychopharmacology.
Introduction
Major Depressive Disorder is a complex psychiatric condition characterized by a persistent low mood, anhedonia, and a range of emotional, cognitive, and physical symptoms. For decades, tricyclic antidepressants (TCAs) like amitriptyline were a cornerstone of treatment. However, their broad mechanism of action and associated side effect profile have driven the development of newer agents with more targeted pharmacology. Novel serotonin modulators, such as vilazodone and vortioxetine, represent a significant evolution in antidepressant therapy. These agents combine selective serotonin reuptake inhibition (SSRI) with direct modulation of specific serotonin receptors, aiming for improved efficacy and tolerability. This guide offers an in-depth comparison of their pharmacological profiles, clinical efficacy, and underlying mechanisms of action, supported by experimental data.
Mechanism of Action
The therapeutic and adverse effects of amitriptyline and novel serotonin modulators are dictated by their distinct interactions with various neurotransmitter systems.
Amitriptyline: As a tricyclic antidepressant, amitriptyline exerts its effects by blocking the reuptake of both serotonin (5-HT) and norepinephrine (NE) at presynaptic terminals, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Beyond its primary targets, amitriptyline also has significant antagonistic activity at muscarinic M1, histamine H1, and α1-adrenergic receptors, which contributes to its side effect profile. Recent research has also indicated that amitriptyline can directly interact with and activate Tropomyosin receptor kinase A (TrkA) and TrkB receptors, which are involved in neurotrophic signaling pathways.
Novel Serotonin Modulators: Vilazodone and vortioxetine are distinguished by their dual mechanism of action, which combines serotonin reuptake inhibition with direct effects on specific serotonin receptors.
-
Vilazodone: This agent is a potent and selective serotonin reuptake inhibitor and a partial agonist at the 5-HT1A receptor. The partial agonism at 5-HT1A receptors is theorized to accelerate the desensitization of presynaptic 5-HT1A autoreceptors, potentially leading to a faster onset of antidepressant action compared to traditional SSRIs.
-
Vortioxetine: Vortioxetine's multimodal action includes inhibition of the serotonin transporter, agonism at 5-HT1A receptors, partial agonism at 5-HT1B receptors, and antagonism at 5-HT1D, 5-HT3, and 5-HT7 receptors. This broad receptor profile is thought to modulate the release of several neurotransmitters, including serotonin, norepinephrine, dopamine, acetylcholine, and histamine, contributing to its antidepressant and pro-cognitive effects.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by amitriptyline and the novel serotonin modulators.
A Comparative Guide to the Efficacy of Amitriptyline and Escitalopram in the Treatment of Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two commonly prescribed antidepressants, the tricyclic antidepressant (TCA) amitriptyline and the selective serotonin reuptake inhibitor (SSRI) escitalopram, in the treatment of major depressive disorder (MDD). The information presented is based on findings from head-to-head clinical trials and is intended to inform research and development in the field of psychopharmacology.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy outcomes from a randomized, prospective study comparing amitriptyline and escitalopram in outpatients with major depression. The primary measure of efficacy was the Hamilton Depression Rating Scale (HDRS), a widely used clinician-administered scale to assess the severity of depressive symptoms.
| Efficacy Outcome | Amitriptyline | Escitalopram | Study Reference |
| Mean Percentage Reduction in HDRS Score (at 4 weeks) | 58.29% | 60.78% | Aryal et al., 2018[1][2][3][4] |
| Mean Reduction in HDRS Score (points, at 4 weeks) | 13.50 | 14.03 | Aryal et al., 2018[1][2][3][4] |
| Statistical Significance (Intergroup Comparison) | - | p > 0.05 | Aryal et al., 2018[1][2][3][4] |
Note: A higher percentage reduction and a greater point reduction in the HDRS score indicate a greater improvement in depressive symptoms. The p-value of >0.05 suggests that there was no statistically significant difference in the efficacy between the two drugs in this particular study.
Experimental Protocols
The data presented above is derived from a study with the following key methodological characteristics:
-
Study Design: An open-label, randomized, prospective study.[1][2][3][4]
-
Participants: Eighty outpatients diagnosed with major depression according to standard diagnostic criteria were initially enrolled. Seventy-one patients completed the four-week study, with 36 in the amitriptyline group and 35 in the escitalopram group.[1][2][3][4]
-
Intervention: Patients were randomly assigned to receive either amitriptyline or escitalopram for a duration of four weeks.[1][2][3][4]
-
Efficacy Assessment: The antidepressant effect was measured using the Hamilton Depression Rating Scale (HDRS). The primary outcome was the reduction in the HDRS score from baseline to the end of the four-week treatment period.[1][2][3][4]
Visualizing the Methodological Approach
To illustrate the typical workflow of a clinical trial comparing these two antidepressants, the following diagram outlines the key stages of the experimental process.
Signaling Pathways and Mechanisms of Action
The antidepressant effects of amitriptyline and escitalopram are mediated through distinct signaling pathways, primarily by modulating the levels of key neurotransmitters in the synaptic cleft.
Amitriptyline: As a tricyclic antidepressant, amitriptyline acts by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminals.[5] This non-selective action leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
Escitalopram: In contrast, escitalopram is a highly selective serotonin reuptake inhibitor (SSRI).[6] Its primary mechanism of action is to specifically block the serotonin transporter (SERT), leading to a more targeted increase in synaptic serotonin levels.[6]
The following diagram illustrates the differential mechanisms of action of these two antidepressants at the neuronal synapse.
References
- 1. scispace.com [scispace.com]
- 2. A comparative study on efficacy of amitriptyline and escitalopram in the treatment of depression | Semantic Scholar [semanticscholar.org]
- 3. ijbcp.com [ijbcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Escitalopram Oxalate? [synapse.patsnap.com]
Unveiling the In Vivo Anti-inflammatory Potential of Amitriptyline: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of the tricyclic antidepressant amitriptyline against established anti-inflammatory agents. Supported by experimental data, this document delves into the validation of amitriptyline's therapeutic potential beyond its well-known antidepressant properties.
Amitriptyline, a widely prescribed tricyclic antidepressant, has demonstrated significant anti-inflammatory effects in various preclinical in vivo models. These findings open avenues for its potential repositioning as a treatment for inflammatory conditions. This guide synthesizes data from multiple studies to compare its efficacy with standard anti-inflammatory drugs, providing detailed experimental protocols and exploring its mechanisms of action.
Comparative Efficacy of Amitriptyline in Preclinical Models
Amitriptyline has been evaluated in several well-established in vivo models of inflammation, demonstrating dose-dependent anti-inflammatory activity. Its performance has been benchmarked against potent anti-inflammatory drugs such as the corticosteroid dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.
Carrageenan-Induced Paw Edema in Rats
A widely used model for acute inflammation, carrageenan-induced paw edema allows for the quantification of a drug's ability to reduce swelling.
| Treatment | Dose (mg/kg) | Route of Administration | Paw Volume Reduction (%) vs. Control | Reference |
| Amitriptyline | 25 | i.p. | 33 | [1] |
| Amitriptyline | 40 | i.p. | Significant inhibition (P < 0.001) | [2] |
| Amitriptyline | 50 | i.p. | 56 | [1] |
| Amitriptyline | 80 | i.p. | Significant inhibition (P < 0.001) | [2] |
| Dexamethasone | 1 | i.p. | 74 | [1] |
| Indomethacin | 10 | i.p. | Significant inhibition (P < 0.001) | [2] |
| Indomethacin | 10 | i.p. | 87.3 | [3] |
i.p. = intraperitoneal
Acetic Acid-Induced Ulcerative Colitis in Rats
This model mimics the inflammatory bowel disease ulcerative colitis, and the efficacy of treatment is assessed by measuring reductions in colon weight and ulcer indices.[4][5]
| Treatment | Dose (mg/kg) | Route of Administration | Outcome | Reference |
| Amitriptyline | 5 | i.p. | Significant reduction in colon weight and ulcer index (P < 0.01) | [5] |
| Amitriptyline | 10 | i.p. | Significant reduction in colon weight and ulcer index (P < 0.001) | [5] |
| Amitriptyline | 20 | i.p. | Significant reduction in colon weight and ulcer index (P < 0.001) | [5] |
| Dexamethasone | 1 | i.p. | Significant reduction in colon weight and ulcer index (P < 0.001) | [5] |
| Dexamethasone | 2 | oral | Significant improvement in macroscopic and microscopic lesions | [4] |
i.p. = intraperitoneal
Murine Model of Sepsis
In a cecal ligation and puncture (CLP) model of sepsis, amitriptyline has been shown to improve survival and reduce systemic inflammation.
| Treatment | Dose (mg/kg) | Route of Administration | Outcome | Reference |
| Amitriptyline | 20 | i.p. | Improved survival, protection from pulmonary edema, decreased serum KC and MCP-1 | [6][7] |
i.p. = intraperitoneal; KC = keratinocyte-derived chemokine; MCP-1 = monocyte chemoattractant protein-1
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo models cited in this guide.
Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of a compound.
Animal Model: Male Wistar rats (180-220 g).
Procedure:
-
Animals are fasted for 24 hours prior to the experiment with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Test compounds (amitriptyline, dexamethasone, indomethacin) or vehicle (saline) are administered intraperitoneally (i.p.) 30 minutes before the induction of inflammation.[8]
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.
-
Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Acetic Acid-Induced Ulcerative Colitis
Objective: To evaluate the efficacy of a compound in a model of inflammatory bowel disease.
Animal Model: Male Wistar rats (200-250 g).
Procedure:
-
Rats are lightly anesthetized with ether.
-
A flexible catheter is inserted into the colon via the anus to a distance of 8 cm.
-
1 mL of 4% acetic acid solution is instilled into the colon.
-
Two hours after the induction of colitis, treatments (amitriptyline, dexamethasone, or saline) are administered intraperitoneally and continued daily for four days.[5]
-
On the fifth day, animals are euthanized, and the distal 8 cm of the colon is removed.
-
The colon is weighed, and macroscopic damage is scored based on the ulcerated area.
-
Colon tissue can be further processed for histological analysis and measurement of inflammatory markers such as myeloperoxidase (MPO) activity.[4]
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
Objective: To investigate the effect of a compound on the systemic inflammatory response and mortality in a model of sepsis.
Animal Model: Male CF-1 mice (6-8 weeks old).[9]
Procedure:
-
Mice are anesthetized with isoflurane.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve and punctured once with a 22-gauge needle.
-
A small amount of fecal matter is extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.
-
Amitriptyline or saline is administered intraperitoneally at the time of CLP.[9]
-
Animals are monitored for survival, and blood and peritoneal fluid can be collected for cytokine analysis.[6][7]
Mechanistic Insights: Signaling Pathways
Amitriptyline's anti-inflammatory effects are mediated through the modulation of several key signaling pathways.
One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[4] In inflammatory conditions, the activation of TLR4 leads to the phosphorylation and subsequent degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. Amitriptyline has been shown to suppress the expression of TLR4 and the phosphorylation of NF-κB, thereby downregulating the production of these inflammatory mediators.[4][10]
References
- 1. ekja.org [ekja.org]
- 2. The role of central mechanisms in the anti-inflammatory effect of amitriptyline on carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 4. Anti-inflammatory effect of amitriptyline in a rat model of acetic acid-induced colitis: the involvement of the TLR4/NF-kB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effect of Amitriptyline on Ulcerative Colitis in Normal and Reserpine-Induced Depressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Amitriptyline Reduces Inflammation and Mortality in a Murine Model of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elsevier.es [elsevier.es]
- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Amitriptyline and Nortriptyline in Glial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the effects of two structurally similar tricyclic antidepressants, amitriptyline and its primary metabolite, nortriptyline, on glial cell cultures. The following sections detail their comparative performance regarding inflammatory response, neurotrophic factor expression, and cell viability, supported by experimental data and detailed methodologies.
Comparative Performance Analysis
Amitriptyline and nortriptyline, while both classified as tricyclic antidepressants, exhibit distinct effects on glial cells, the non-neuronal cells of the central nervous system that play crucial roles in brain health and disease. Understanding these differences is critical for developing targeted therapeutic strategies for neurological and psychiatric disorders.
Inflammatory Response
In mixed glial and microglial cell cultures, both amitriptyline and nortriptyline have demonstrated the ability to modulate the inflammatory response by reducing the release of pro-inflammatory cytokines.
A key study directly compared the effects of both drugs on lipopolysaccharide (LPS)-activated rat mixed glial and microglial cell cultures. The findings indicate that both amitriptyline and nortriptyline lead to a decrease in the release of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)[1][2]. Notably, neither drug was found to affect the mRNA levels of these cytokines, suggesting that their inhibitory action occurs at a post-transcriptional level[1][2].
While both drugs show anti-inflammatory properties, their potency and effective concentrations can differ, as detailed in the table below.
Neurotrophic Factor Expression
The expression of neurotrophic factors is a critical aspect of neuronal support and plasticity. Research has highlighted the role of amitriptyline in upregulating several key neurotrophic factors in glial cells, particularly astrocytes.
Studies have shown that amitriptyline significantly increases the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF), Brain-Derived Neurotrophic Factor (BDNF), Fibroblast Growth Factor-2 (FGF-2), and Vascular Endothelial Growth Factor (VEGF) in astrocyte cultures[3]. The induction of BDNF by amitriptyline has been observed in both astrocyte and microglial cultures[4].
Comparative data for nortriptyline's effect on this broad range of neurotrophic factors in glial cells is less extensive. However, one study demonstrated that both amitriptyline and nortriptyline can induce neurite outgrowth in primary cortical neurons, a functional outcome indicative of neurotrophic support[5][6]. This effect was linked to the activation of the Trk/MAPK signaling pathway[5]. Nortriptyline was also found to significantly increase the phosphorylation of ERK1/2, a key component of this pathway[5][7].
Cell Viability and Morphology
High concentrations of both amitriptyline and nortriptyline can be cytotoxic to glial cells. In mixed glial cultures, concentrations higher than 100 μM of either drug have been shown to be cytotoxic after 24 hours of exposure. While direct comparative studies on the morphological changes in different glial cell types are limited, it is understood that at cytotoxic concentrations, changes in cell morphology consistent with cell death would be observed.
Data Presentation
The following tables summarize the quantitative data from key comparative studies on the effects of amitriptyline and nortriptyline on glial cell cultures.
Table 1: Comparative Effects on Pro-Inflammatory Cytokine Release in Mixed Glial Cultures
| Cytokine | Drug | Concentration Range for Inhibition | Maximal Inhibition | Notes | Reference |
| IL-1β | Amitriptyline | 10⁻⁸ to 100 μM | ~80-85% of LPS effect | Maximal inhibition observed at 1-10 μM. | [1] |
| Nortriptyline | 10⁻⁶ to 100 μM | ~85-90% of LPS effect | Strongest effect observed at 1-100 μM. | [1] | |
| TNF-α | Amitriptyline | Not specified | ~50% of LPS effect | Weaker inhibition compared to IL-1β. Maximal effect at 1-10 μM. | [1] |
| Nortriptyline | Not specified | ~80% of LPS effect | Strongest effect at 100 μM. | [1] |
Table 2: Effects of Amitriptyline on Neurotrophic Factor mRNA Expression in Astrocyte Cultures
| Neurotrophic Factor | Fold Increase (vs. Control) | Time Point of Peak Expression | Reference |
| FGF-2 | ~3.5 | 6 hours | [3] |
| BDNF | ~2.5 | 12 hours | [3] |
| VEGF | ~2.0 | 24 hours | [3] |
| GDNF | ~2.0 | 24 hours | [3] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
Primary Glial Cell Culture
Objective: To establish primary mixed glial, astrocyte, and microglia cultures from neonatal rat cortex for subsequent drug treatment and analysis.
Protocol:
-
Tissue Dissociation: Cerebral cortices from 1-2 day old rat pups are dissected and mechanically dissociated.
-
Cell Seeding: Dissociated cells are seeded into culture flasks containing Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Mixed Glial Culture: The mixed cell population is allowed to proliferate for 10-14 days until a confluent layer of astrocytes is formed with microglia growing on top.
-
Microglia Isolation: Microglia are separated from the astrocyte layer by mechanical shaking.
-
Astrocyte Purification: The remaining astrocyte layer is treated with trypsin to detach the cells, which are then re-plated to obtain a purified astrocyte culture.
-
Cell Culture Maintenance: All cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
Measurement of Cytokine Release (ELISA)
Objective: To quantify the concentration of pro-inflammatory cytokines (IL-1β and TNF-α) in the supernatant of glial cell cultures following treatment with amitriptyline or nortriptyline.
Protocol:
-
Cell Seeding and Treatment: Primary glial cells are seeded in multi-well plates. Once confluent, the cells are pre-treated with various concentrations of amitriptyline or nortriptyline for a specified duration (e.g., 1 hour).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of IL-1β and TNF-α in the supernatant is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a microplate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatant to the wells.
-
Incubating with a biotinylated detection antibody.
-
Adding an enzyme-conjugated streptavidin.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the cytokine concentration is calculated based on a standard curve.
Quantification of Neurotrophic Factor mRNA (qPCR)
Objective: To measure the relative expression levels of neurotrophic factor mRNA in astrocytes treated with amitriptyline or nortriptyline.
Protocol:
-
Cell Treatment and RNA Extraction: Astrocyte cultures are treated with the drugs for various time points. Total RNA is then extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR using primers specific for the neurotrophic factor genes of interest (e.g., BDNF, GDNF, FGF-2, VEGF) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of each target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing the data to the reference gene and comparing the treated samples to untreated controls.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of amitriptyline and nortriptyline on glial cell cultures.
Protocol:
-
Cell Seeding and Treatment: Glial cells are seeded in a 96-well plate and treated with a range of concentrations of amitriptyline or nortriptyline for a specified duration (e.g., 24 hours).
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways described in this guide.
Caption: Workflow for analyzing cytokine release from glial cells.
Caption: Amitriptyline-induced neurotrophic factor expression pathway.
References
- 1. Amitriptyline and nortriptyline inhibit interleukin-1 release by rat mixed glial and microglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant acts on astrocytes leading to an increase in the expression of neurotrophic/growth factors: differential regulation of FGF-2 by noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amitriptyline induces brain-derived neurotrophic factor (BDNF) mRNA expression through ERK-dependent modulation of multiple BDNF mRNA variants in primary cultured rat cortical astrocytes and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amitriptyline protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Amitriptyline's Potency Across Preclinical Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the potency of amitriptyline, a tricyclic antidepressant, in various animal models of neuropathic pain. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this document aims to serve as a valuable resource for researchers investigating novel analgesics and developing translational pain models.
Quantitative Data Summary
The potency of amitriptyline in alleviating neuropathic pain behaviors varies across different animal models, routes of administration, and pain assessment modalities. The following table summarizes key findings from several preclinical studies. It is important to note that direct comparison of potency is challenging due to the variability in experimental designs and the limited reporting of standardized metrics like ED50 values. Instead, effective dose ranges and the observed percentage of pain relief are presented.
| Neuropathic Pain Model | Animal Species | Route of Administration | Pain Assessment | Effective Dose Range | Observed Efficacy | Reference |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | Thermal Hyperalgesia | 10 mg/kg | Chronic administration effectively alleviated thermal hyperalgesia. | [1] |
| Rat | Intraperitoneal (i.p.) | Mechanical Allodynia | > 32 mg/kg | Ineffective against mechanical allodynia up to 32 mg/kg. | [2] | |
| Rat | Sciatic Nerve Blockade | Thermal & Mechanical Hyperalgesia | 5.0 - 15.9 mmol/L | Concentration-dependent and significant suppression of both thermal and mechanical hyperalgesia. | [3] | |
| Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | Thermal Hyperalgesia | 10 mg/kg | Completely reversed thermal hyperalgesia. | [4] |
| Rat | Intraperitoneal (i.p.) | Mechanical Allodynia | Not effective | Had no alleviating effect on mechanical allodynia. | [4] | |
| Rat | Intrathecal | Thermal Hyperalgesia | 60 µg | Produced an antihyperalgesic effect. | [4] | |
| Rat | Intrathecal (pretreatment) + i.p. | Mechanical & Thermal Hypersensitivity | 0.21 mg (i.t.) + i.p. | Potentiated the effects of systemic amitriptyline, attenuating both mechanical and thermal hypersensitivity. | [5][6] | |
| Partial Sciatic Nerve Ligation (PSNL) | Rat | Intraperitoneal (i.p.) | Thermal Hyperalgesia | 10 mg/kg/day | Daily administration for one week prevented the decline in thermal pain threshold. | [7][8] |
| Diabetic Neuropathy | Human | Oral | Overall Pain Relief | 25 - 150 mg/day | Superior to placebo in relieving both steady, burning pain and lancinating pains. Higher doses correlated with greater relief. | [9][10] |
| Human | Oral | Overall Pain Relief | 25 - 75 mg/day | Recommended dose range for painful diabetic peripheral neuropathy. | [11][12] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative potency of amitriptyline. Below are summaries of the protocols used in key studies.
1. Chronic Constriction Injury (CCI) Model
-
Surgical Procedure: The sciatic nerve is exposed at the mid-thigh level and four loose ligatures are placed around it with a 1 mm interval between each. This procedure induces a chronic nerve compression, leading to the development of neuropathic pain behaviors.
-
Drug Administration: In the study by De Vry et al. (2004), amitriptyline was administered intraperitoneally (i.p.) at doses up to 32 mg/kg to assess its effect on thermal hyperalgesia and mechanical allodynia.[2] Another study investigated the effect of local administration via sciatic nerve blockade with amitriptyline concentrations ranging from 2.5 to 15.9 mmol/L.[3]
-
Behavioral Testing:
-
Thermal Hyperalgesia: The Hargreaves test is commonly used, where a radiant heat source is applied to the plantar surface of the hind paw, and the latency to withdrawal is measured.
-
Mechanical Allodynia: Von Frey filaments of varying bending forces are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
2. Spinal Nerve Ligation (SNL) Model
-
Surgical Procedure: This model, developed by Kim and Chung, involves the tight ligation of the L5 and sometimes L6 spinal nerves distal to the dorsal root ganglion. This selective nerve injury results in robust and persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
-
Drug Administration: Studies have employed various routes of administration, including intraperitoneal (i.p.) at doses around 10 mg/kg, intrathecal (i.t.) with doses around 60 µg, and a combination of intrathecal pretreatment followed by systemic i.p. administration.[4][5]
-
Behavioral Testing: Similar to the CCI model, pain behaviors are assessed using tests for thermal hyperalgesia (e.g., radiant heat) and mechanical allodynia (e.g., von Frey filaments).
3. Diabetic Neuropathy Model (Clinical Study)
-
Study Design: A randomized, double-blind, crossover study was conducted in patients with painful diabetic neuropathy.[9][10]
-
Drug Administration: Patients received oral amitriptyline for six weeks, with the dose titrated up to a maximum of 150 mg nightly, and an active placebo for another six weeks.[9][10]
-
Pain Assessment: Pain relief was assessed using patient-reported outcomes, including ratings for steady, burning pain and sharp, lancinating pains.
Visualizations
Experimental Workflow for Assessing Amitriptyline's Potency
A generalized experimental workflow for evaluating the potency of amitriptyline in animal models of neuropathic pain.
Simplified Signaling Pathway of Amitriptyline in Neuropathic Pain
A simplified diagram illustrating some of the key molecular targets and pathways involved in amitriptyline's analgesic effects in neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. [Peripheral anti-hyperalgesic effect of amitriptyline for sciatic nerve blockade on neuropathic pain of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment with intrathecal amitriptyline potentiates anti-hyperalgesic effects of post-injury intra-peritoneal amitriptyline following spinal nerve ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amitriptyline prevents thermal hyperalgesia and modifications in rat spinal cord GABA(B) receptor expression and function in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amitriptyline relieves diabetic neuropathy pain in patients with normal or depressed mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amitriptyline relieves diabetic neuropathy pain in patients with normal or depressed mood | Semantic Scholar [semanticscholar.org]
- 11. droracle.ai [droracle.ai]
- 12. nps.org.au [nps.org.au]
Safety Operating Guide
Proper Disposal of Amitriptyline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Amitriptyline hydrochloride, a tricyclic antidepressant, is classified as a hazardous substance due to its toxicity if swallowed and its significant threat to aquatic ecosystems.[1][2] Adherence to strict disposal protocols is essential to mitigate these risks.
This document provides a comprehensive guide to the proper disposal procedures for this compound, in line with regulatory guidelines and safety data sheet (SDS) recommendations.
Hazard Profile and Disposal Overview
This compound presents several hazards that necessitate its classification as a hazardous material for disposal. The following table summarizes its key hazard classifications and the corresponding disposal recommendations.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) | Disposal Recommendation |
| Acute Oral Toxicity | H301: Toxic if swallowed[1][2] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] | Dispose of contents/container to an approved waste disposal plant.[1][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Follow hazardous waste disposal procedures. |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[1] | Do not empty into drains or release into the environment.[1] |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects[1][2] | P391: Collect spillage.[1] | Collect all residues and contaminated materials for disposal as hazardous waste. |
While a specific Resource Conservation and Recovery Act (RCRA) hazardous waste code for this compound is not consistently provided, its characteristics of toxicity mean it must be managed as a hazardous waste.[3] Waste generators are responsible for determining if a chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3.[3] For transport, it may be classified under UN2811, "TOXIC SOLID, ORGANIC, N.O.S."[1][4]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5]
-
Containment:
-
Waste Collection:
-
Collect all waste materials, including contaminated PPE, in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain or in the regular trash.[1][7] Its high toxicity to aquatic life can cause significant environmental damage.
-
DO NOT flush this compound unless specifically instructed to do so by a licensed waste disposal company, which is highly unlikely given its environmental hazards. The FDA maintains a "flush list" for certain medications, but amitriptyline is not typically on it.
-
-
Licensed Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste container by a licensed and approved hazardous waste disposal company.[1][3] These companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.
-
Follow all institutional and local regulations regarding hazardous waste disposal.
-
Experimental Protocols for Detection and Degradation
For laboratories involved in environmental studies or waste treatment research, various analytical and degradation methods for amitriptyline have been developed.
Analytical Detection Methods:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is commonly used for the determination of amitriptyline in wastewater. One described method uses ionic liquid-based immersed droplet microextraction as a pre-concentration step before analysis by HPLC with a UV detector.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for detecting amitriptyline and its metabolites in human plasma and serum. It involves online solid-phase extraction followed by elution into an analytical column and detection by tandem mass spectrometry.[6]
-
Electrochemical Methods: Techniques such as voltammetry and amperometry have been developed for the quantification of amitriptyline in various samples, including wastewater.[8] These methods are based on the redox properties of the amitriptyline molecule.[8]
Degradation Methodologies:
-
Photocatalytic Degradation: Studies have shown the effectiveness of using photocatalysts like binary zinc oxide and tin oxide powders under sunlight or UV irradiation to degrade amitriptyline in aqueous solutions.[9]
-
Electrochemical Advanced Oxidation Processes (EAOPs): The photoelectro-Fenton (PEF) process using a boron-doped diamond (BDD) anode has demonstrated complete degradation and high mineralization of amitriptyline.[10] This process relies on the generation of highly reactive hydroxyl radicals.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
- 1. chemos.de [chemos.de]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. jchemtech.com [jchemtech.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Amitriptyline Hydrochloride
Essential safety protocols and personal protective equipment (PPE) for the handling of Amitriptyline Hydrochloride are critical for ensuring a safe laboratory environment. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, outlining operational plans and disposal methods to foster a culture of safety and build trust in laboratory practices.
This compound is a toxic substance if swallowed and can cause serious eye irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound. It is crucial to always inspect PPE for integrity before use.
| PPE Category | Recommended Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Safety glasses with side-shields, chemical goggles, or a face shield.[3][4] | Must be used to prevent contact with dust or splashes. In case of eye contact, immediately rinse with water for at least 15 minutes.[5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., rubber, PVC).[3] | Gloves must be inspected prior to use and disposed of after handling the substance.[5] Proper glove removal technique (without touching the glove's outer surface) should be followed. |
| Respiratory Protection | A NIOSH-approved respirator or a particulate filter device (EN 143) is recommended, especially where dust may be generated.[1][6] | For emergency situations or when exposed to vapors, dust, or spray, a self-contained breathing apparatus may be necessary.[1][6] |
| Protective Clothing | A lab coat, suitable protective clothing, or a complete suit protecting against chemicals.[5][6] Protective shoe covers and head covering may also be necessary for bulk handling.[3] | Contaminated clothing should be removed immediately and laundered separately before reuse.[6][7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following step-by-step plan outlines the essential procedures for safe operation and disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate general and local exhaust ventilation to control airborne levels.[1][6]
-
An eyewash station and a safety shower should be readily accessible.[4][6]
-
Work in a designated area and keep the container tightly closed when not in use.[6]
2. Donning PPE:
-
Perform hand hygiene.
-
Don a lab coat or protective suit.
-
Put on a respirator, if required by your risk assessment.
-
Don eye and face protection.
-
Don gloves, ensuring they cover the cuffs of the lab coat.
3. Handling the Substance:
-
Avoid generating dust.[3] Use procedures such as dampening with water to prevent dusting when cleaning up spills.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the work area.[1]
-
Wash hands thoroughly after handling.[1]
4. Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contact with the exterior of the glove.
-
Remove the lab coat or protective suit.
-
Remove eye and face protection.
-
Remove the respirator, if worn.
-
Perform hand hygiene.
5. Spill Management:
-
In case of a spill, evacuate non-emergency personnel.[1]
-
Emergency responders should wear appropriate PPE, including respiratory protection.[1][6]
-
Contain the spill and clean it up mechanically, avoiding dust generation.[1][3]
-
Collect the spilled material in a suitable, labeled container for disposal.[3]
-
Ventilate the affected area.[1]
6. Disposal Plan:
-
This compound is considered a dangerous waste and is very toxic to aquatic life.[1][2] Avoid release to the environment.[1]
-
Dispose of unused product and contaminated materials at an approved waste disposal plant.[5]
-
Do not dispose of with household garbage or allow it to reach the sewage system.[8]
-
Contaminated packaging should be handled in the same way as the substance itself.[1]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. sdfine.com [sdfine.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. bg.cpachem.com [bg.cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
